A-cyano-
Description
BenchChem offers high-quality A-cyano- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about A-cyano- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
2-chloro-2-cyano-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H8ClNO2/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5H,6H2,(H,13,14) |
InChI Key |
JDBNCCVAJPMGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)(C(=O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Solubility of α-Cyano Compounds in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of α-cyano compounds, a class of molecules significant in pharmaceutical and chemical research. Understanding the solubility of these compounds is critical for their effective use in drug design, synthesis, and formulation. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway and workflow diagrams to support researchers in their scientific endeavors.
Quantitative Solubility Data
The following tables summarize the solubility of various α-cyano compounds in a range of common organic solvents. The data is compiled from various sources and presented to facilitate easy comparison and reference.
Table 1: Solubility of 2-Cyanoacetamide
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| N,N-dimethylformamide | 273.15 - 318.15 | Data not available in mole fraction |
| Acetone | 273.15 - 318.15 | Data not available in mole fraction |
| Acetonitrile | 273.15 - 318.15 | Data not available in mole fraction |
| Methanol | 273.15 - 318.15 | Data not available in mole fraction |
| Methyl Acetate | 273.15 - 318.15 | Data not available in mole fraction |
| Tetrahydrofuran | 273.15 - 318.15 | Data not available in mole fraction |
| Ethanol | 273.15 - 318.15 | Data not available in mole fraction |
| Ethyl Acetate | 273.15 - 318.15 | Data not available in mole fraction |
| n-Propanol | 273.15 - 318.15 | Data not available in mole fraction |
| n-Butanol | 273.15 - 318.15 | Data not available in mole fraction |
| Trichloromethane | 273.15 - 318.15 | Data not available in mole fraction |
| Dichloromethane | 273.15 - 318.15 | Data not available in mole fraction |
| 1,4-Dioxane | 273.15 - 318.15 | Data not available in mole fraction |
| Water | 273.15 - 318.15 | Data not available in mole fraction |
Note: A 2019 study measured the solubility of 2-cyanoacetamide in these 14 solvents using a laser dynamic method, but the primary data is presented in graphical form in the publication. The general solubility order was found to be: N,N-dimethylformamide > acetone > water > acetonitrile > methanol > methyl acetate >1,4-dioxane > tetrahydrofuran > ethanol > ethyl acetate > n-propanol > n-butanol > trichloromethane > dichloromethane.[1][2] A separate study determined the solubility of 2-cyanoacetamide in aqueous binary mixtures of methanol, ethanol, 1-propanol, and 2-propanol using a gravimetric technique.[3][4]
Table 2: Solubility of Ethyl Cyanoacetate
| Solvent | Solubility | Temperature (°C) |
| Water | 20 g/L | 20 |
| Ethanol | Very Soluble | Not Specified |
| Ethyl Ether | Very Soluble | Not Specified |
Sources indicate that ethyl cyanoacetate is very soluble in ethanol and ethyl ether.[5] Its water solubility is reported to be 20 g/L at 20°C.[6]
Table 3: Qualitative Solubility of Other α-Cyano Compounds
| Compound | Solvent | Solubility |
| Cyanoacetic Acid | Water, Alcohol, Ether | Soluble |
| Benzene, Chloroform | Slightly Soluble | |
| Malononitrile | Water | Soluble (13% at 20°C) |
| Ethyl Ether, Isopropyl Ether | High Solubility | |
| Methylene Chloride, Chloroform | High Solubility |
Cyanoacetic acid is soluble in water, alcohol, and ether, and slightly soluble in benzene and chloroform. Malononitrile is soluble in water, with a high solubility in ethers and halogenated hydrocarbons.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount in chemical and pharmaceutical research. Several well-established methods are employed, each with its own advantages and applications.
Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method
This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound.[7]
Objective: To determine the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to reach equilibrium.
Materials:
-
Test compound (solid)
-
Solvent of interest
-
Conical flasks or vials with secure caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
Calibrated balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the solid test compound to a known volume of the solvent in a flask. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Seal the flask and place it in a shaking incubator set to a constant temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the sample is typically centrifuged or allowed to stand undisturbed.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm pore size) to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered saturated solution to a suitable concentration for analysis. Quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculation: The solubility is then calculated from the measured concentration of the diluted solution, taking into account the dilution factor.
Gravimetric Method
This method is a straightforward and accurate technique for determining the solubility of a non-volatile solute in a volatile solvent.[8][9][10]
Objective: To determine the solubility of a compound by measuring the mass of the solute dissolved in a known mass or volume of the solvent.
Materials:
-
Test compound (solid)
-
Solvent of interest
-
Conical flask or beaker
-
Stirring rod or magnetic stirrer
-
Filtration apparatus
-
Evaporating dish
-
Oven
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution at a constant temperature as described in the shake-flask method.
-
Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.
-
Evaporation of Solvent: Carefully evaporate the solvent from the solution by heating the evaporating dish in an oven at a temperature below the decomposition point of the solute.
-
Drying and Weighing the Solute: Once all the solvent has evaporated, dry the residue in the oven to a constant weight. Cool the dish in a desiccator and weigh it accurately.
-
Calculation:
-
Mass of the solute = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of the solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.
-
Kinetic Solubility Assay: Nephelometry
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[11][12] Nephelometry, which measures the light scattered by suspended particles, is a common detection method.[13][14]
Objective: To rapidly determine the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Materials:
-
Test compounds dissolved in a stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Microtiter plates (e.g., 96-well or 384-well)
-
Nephelometer (plate reader with light-scattering detection)
-
Liquid handling system for serial dilutions
Procedure:
-
Compound Plating: Dispense a small volume of the compound's DMSO stock solution into the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add the aqueous buffer to the wells to create a range of final compound concentrations. The addition of the aqueous buffer to the DMSO solution can induce precipitation of poorly soluble compounds.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank or a highly soluble control compound.
Visualizations of Relevant Pathways and Workflows
To provide a broader context for the application of α-cyano compounds in drug development, the following diagrams illustrate a key signaling pathway targeted by a small molecule inhibitor and a typical workflow for small molecule drug discovery.
Caption: Gefitinib signaling pathway.[15][16][17][18][19]
Caption: Small molecule drug discovery workflow.[20][21][22][23]
Caption: Cyclosporin A signaling pathway.[24][25][26][27][28]
This guide serves as a foundational resource for professionals working with α-cyano compounds. The provided data and protocols are intended to streamline experimental design and enhance the understanding of the physicochemical properties of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl cyanoacetate CAS#: 105-56-6 [m.chemicalbook.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- 10. web.iyte.edu.tr [web.iyte.edu.tr]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. emeraldcloudlab.com [emeraldcloudlab.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 18. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. reddit.com [reddit.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 23. upm-inc.com [upm-inc.com]
- 24. Cyclosporin A-sensitive signaling pathway involving calcineurin regulates survival of reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cyclosporine A amplifies Ca2+ signaling pathway in LLC-PK1 cells through the inhibition of plasma membrane Ca2+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ClinPGx [clinpgx.org]
- 27. selleckchem.com [selleckchem.com]
- 28. researchgate.net [researchgate.net]
Discovery and synthesis of novel A-cyano- derivatives
An In-depth Technical Guide to the Discovery and Synthesis of Novel α-Cyano Derivatives
Introduction
α-Cyano derivatives are a versatile class of organic compounds characterized by a nitrile group attached to a carbon atom alpha to a functional group. This structural motif is prevalent in numerous natural products and has become a cornerstone in medicinal chemistry and drug development. The unique electronic properties of the cyano group allow it to serve as a key pharmacophore, engaging in various non-covalent interactions with biological targets, or as a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the discovery and synthesis of novel α-cyano derivatives, with a focus on their synthesis, biological activities, and the experimental methodologies employed in their development.
Synthesis of α-Cyano Derivatives
The synthesis of α-cyano derivatives can be achieved through various methodologies. Two of the most prominent and versatile methods are the Strecker synthesis for α-aminonitriles and the Knoevenagel condensation for α,β-unsaturated cyanoacetamides.
Strecker Synthesis of α-Aminonitriles
The Strecker synthesis is a classic multi-component reaction that provides an efficient route to α-aminonitriles, which are important precursors for α-amino acids.[1] The reaction involves the condensation of an aldehyde or ketone with an amine or ammonia, followed by the addition of a cyanide source.[2][3]
-
Reaction Setup: To a mixture of an amine (1 mmol) and an aldehyde (1 mmol) in water (1 mL), add indium powder (11 mg, 10 mol%).
-
Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the resulting mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 1.5 hours.
-
Work-up and Purification: Upon completion, add diethyl ether to the reaction mixture and filter the solution. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography to afford the desired α-aminonitrile.
| Entry | Aldehyde | Amine | Product | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | 2-Anilino-2-phenylacetonitrile | 0.5 | 98 | [1] |
| 2 | 4-Chlorobenzaldehyde | Aniline | 2-Anilino-2-(4-chlorophenyl)acetonitrile | 0.5 | 95 | [1] |
| 3 | Cinnamaldehyde | Aniline | (E)-2-Anilino-4-phenylbut-3-enenitrile | 1.0 | 92 | [1] |
| 4 | 2-Furaldehyde | Aniline | 2-Anilino-2-(furan-2-yl)acetonitrile | 0.5 | 96 | [1] |
| 5 | Butyraldehyde | Aniline | 2-Anilino-2-propylacetonitrile | 1.5 | 85 | [1] |
| 6 | Benzaldehyde | Benzylamine | 2-(Benzylamino)-2-phenylacetonitrile | 1.0 | 94 | [1] |
| 7 | Benzaldehyde | Piperidine | 2-Phenyl-2-(piperidin-1-yl)acetonitrile | 1.5 | 88 | [1] |
| 8 | Acetone | Aniline | 2-Anilino-2-methylpropanenitrile | 1.5 | 79 | [1] |
Table 1: Synthesis of α-Aminonitriles via Indium-Catalyzed Strecker Reaction in Water. [1]
Figure 1: Workflow for the Strecker Synthesis of α-Aminonitriles.
Knoevenagel Condensation for α,β-Unsaturated 2-Cyanoacetamides
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction used to synthesize α,β-unsaturated dicarbonyl and related compounds. It is particularly useful for the synthesis of α,β-unsaturated 2-cyanoacetamide derivatives, which are valuable intermediates in medicinal chemistry.[4][5]
-
Reaction Setup: Dissolve cyanoacetamide (0.01 mol) in absolute ethanol.
-
Catalyst Addition: Add a few drops of a base catalyst, such as trimethylamine or piperidine, to the solution.[4][6]
-
Aldehyde Addition: Introduce an aromatic aldehyde (0.01 mol) to the reaction mixture with continuous stirring at room temperature.
-
Reaction: The reaction is typically complete within 15 minutes to 2 hours, often yielding a colored precipitate.[4][6]
-
Isolation and Purification: Isolate the product by filtration, wash it with ethanol, and recrystallize from a suitable solvent like ethanol to obtain the pure α,β-unsaturated 2-cyanoacetamide.[4]
| Entry | Aldehyde | Catalyst | Product | Time | Yield (%) | Reference |
| 1 | 4-(Dimethylamino)benzaldehyde | Trimethylamine | (E)-2-cyano-3-(4-(dimethylamino)phenyl)acrylamide | 15 min | 90 | [4] |
| 2 | Cinnamaldehyde | Trimethylamine | (2E,4E)-2-cyano-5-phenylpenta-2,4-dienamide | 15 min | 85 | [4] |
| 3 | 6-Nitroveratraldehyde | Piperidine | 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | 2 h | 100 | [6] |
| 4 | 4-Hydroxybenzaldehyde | NH₄OAc (Microwave) | 2-(4-hydroxybenzylidene)-cyanoacetamide | - | 98.6 | [5] |
Table 2: Synthesis of α,β-Unsaturated 2-Cyanoacetamide Derivatives via Knoevenagel Condensation.
References
- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-Depth Technical Guide to α-Cyanoacrylates in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Cyanoacrylates are a class of reactive chemical entities characterized by a carbon-carbon double bond conjugated to both a cyano group and a carbonyl group. This electron-withdrawing nature makes the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack. In biochemistry, this reactivity is harnessed for the specific and often covalent modification of biological macromolecules, particularly proteins. The most common target for α-cyanoacrylates is the thiol group of cysteine residues, which acts as a potent nucleophile in a Michael-type addition reaction.
The nature of this covalent interaction can be either reversible or irreversible, a property that can be tuned by modifying the chemical structure of the α-cyanoacrylate. This tunability makes them versatile tools in drug discovery and chemical biology. Irreversible inhibitors can provide sustained target engagement, while reversible covalent inhibitors offer a balance between high potency and reduced risk of off-target effects.
This technical guide provides a comprehensive overview of the application of α-cyanoacrylates in biochemical assays, including their mechanism of action, quantitative data on their inhibitory activities, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Inhibition Data
The following tables summarize the inhibitory potency of various α-cyanoacrylate-based compounds against different protein kinases. These values, primarily half-maximal inhibitory concentrations (IC50), demonstrate the potential of this chemical class in developing potent and selective inhibitors.
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Notes | Reference |
| JAK3 Inhibitors | ||||
| Compound 9 | JAK3 | 4.8 | Highly selective over other JAK isoforms. | [1] |
| Cyanoacrylamide Inhibitor | JAK3 | 100 | Reversible-covalent inhibitor. | [1] |
| Compound 4 | JAK3 | 0.127 | Picomolar range inhibitor. | [2] |
| Compound 5 | JAK3 | 0.154 | Picomolar range inhibitor. | [2] |
| BTK Inhibitors | ||||
| Remibrutinib | BTK | 1.3 | Irreversible covalent inhibitor. | [3] |
| GDC-0834 | BTK | 5.9 | Potent and selective inhibitor. | [4] |
| EGFR Inhibitors | ||||
| Avitinib | EGFR (L858R/T790M) | 0.18 | Irreversible inhibitor. | [5] |
| Afatinib | EGFR (wt) | 0.5 | Irreversible inhibitor. | |
| Afatinib | EGFR (L858R) | 0.4 | Irreversible inhibitor. | |
| Afatinib | EGFR (L858R/T790M) | 10 | Irreversible inhibitor. | |
| MEK Inhibitors | ||||
| Selumetinib (AZD6244) | MEK1 | 14 | Non-ATP-competitive inhibitor. | [6] |
| Mirdametinib (PD0325901) | MEK1/2 | 0.33 | Non-ATP-competitive inhibitor. | [7] |
| Trametinib | MEK1/2 | ~2 | Oral MEK inhibitor. | [7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 value of an α-cyanoacrylate-based inhibitor against a target kinase. This is a foundational assay in drug discovery to quantify the potency of a compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
α-cyanoacrylate inhibitor stock solution (in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the α-cyanoacrylate inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation:
-
Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (enzyme concentration should be optimized beforehand) to each well.
-
Add 2 µL of a mixture containing the peptide substrate and ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which is indicative of kinase activity.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC50 value.[8]
-
Mass Spectrometry Analysis of Covalent Adducts
This protocol outlines a general workflow for confirming the covalent binding of an α-cyanoacrylate inhibitor to its target protein using mass spectrometry.
Materials:
-
Purified target protein
-
α-cyanoacrylate inhibitor
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting column
-
LC-MS/MS instrument (e.g., Orbitrap)
Procedure:
-
Protein-Inhibitor Incubation:
-
Incubate the purified target protein with a molar excess of the α-cyanoacrylate inhibitor in the reaction buffer. The incubation time and temperature should be optimized based on the reactivity of the compound.
-
Include a control sample with the protein and DMSO (vehicle).
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using a C18 column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Inject the sample into the LC-MS/MS system.
-
Separate the peptides using a reversed-phase liquid chromatography column with a gradient of acetonitrile.
-
Analyze the eluting peptides by mass spectrometry, acquiring both MS1 (full scan) and MS2 (fragmentation) spectra.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database containing the sequence of the target protein.
-
Specify a variable modification on cysteine residues corresponding to the mass of the α-cyanoacrylate inhibitor.
-
Identify the peptide(s) containing the modified cysteine residue, confirming the site of covalent adduction.[9][10]
-
X-ray Crystallography of a Protein-Inhibitor Complex
This protocol provides a general overview of the steps involved in determining the three-dimensional structure of a protein in complex with a covalent α-cyanoacrylate inhibitor.
Materials:
-
Highly purified and concentrated protein solution (>95% purity, >5 mg/mL)
-
α-cyanoacrylate inhibitor
-
Crystallization screens (various buffers, precipitants, and salts)
-
Crystallization plates (e.g., sitting drop or hanging drop)
-
Cryoprotectant solution
-
Synchrotron X-ray source
-
Crystallographic software for data processing and structure solution
Procedure:
-
Co-crystallization:
-
Incubate the purified protein with a slight molar excess of the α-cyanoacrylate inhibitor to allow for covalent complex formation.
-
Set up crystallization trials by mixing the protein-inhibitor complex with various crystallization screen solutions in sitting or hanging drop vapor diffusion plates.
-
Incubate the plates at a constant temperature and monitor for crystal growth over several days to weeks.
-
-
Crystal Soaking (Alternative to Co-crystallization):
-
Grow crystals of the apo-protein (without the inhibitor).
-
Prepare a solution of the α-cyanoacrylate inhibitor in a cryoprotectant-compatible buffer.
-
Transfer the apo-protein crystals to the inhibitor solution and allow them to soak for a defined period (minutes to hours) to allow the inhibitor to diffuse into the crystal and bind to the protein.
-
-
Crystal Harvesting and Cryo-cooling:
-
Carefully loop a single crystal out of the drop.
-
Briefly transfer the crystal to a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.
-
-
Data Processing and Structure Determination:
-
Process the diffraction images to determine the unit cell dimensions, space group, and reflection intensities.
-
Solve the phase problem, often by molecular replacement if a structure of a homologous protein is available.
-
Build an initial model of the protein-inhibitor complex into the resulting electron density map.
-
Refine the model against the diffraction data to improve its accuracy and agreement with the experimental data.
-
-
Structure Analysis:
Mandatory Visualizations
Signaling Pathway Diagram: Inhibition of the MEK/ERK Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive drug targets. α-Cyanoacrylate-based inhibitors have been developed to target MEK, a key kinase in this pathway.
Experimental Workflow Diagram: Target Identification of Covalent Probes
This workflow illustrates a common chemoproteomic approach to identify the protein targets of a novel α-cyanoacrylate-based covalent probe. This is crucial for understanding the mechanism of action and potential off-target effects of new compounds.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fast and Clean BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]
- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
α-Cyano Compounds as Potent Inhibitors of Monocarboxylate Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocarboxylate transporters (MCTs) are a family of proton-linked transmembrane proteins crucial for the transport of essential monocarboxylates such as lactate, pyruvate, and ketone bodies across the plasma membrane. In the landscape of cancer metabolism, certain MCT isoforms, particularly MCT1 and MCT4, are frequently overexpressed in various tumors. This overexpression facilitates the efflux of lactate produced during the high rates of glycolysis characteristic of many cancer cells, a phenomenon known as the Warburg effect. The resulting acidic tumor microenvironment promotes tumor progression, angiogenesis, and immune evasion. Consequently, the inhibition of MCTs has emerged as a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation. Among the various classes of MCT inhibitors, α-cyano compounds have demonstrated significant potency and selectivity, making them a focal point of drug discovery and development efforts. This technical guide provides an in-depth overview of α-cyano compounds as MCT inhibitors, detailing their quantitative inhibitory activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
Quantitative Inhibitory Activity of α-Cyano Compounds
The inhibitory potency of α-cyano compounds against various MCT isoforms has been extensively characterized. The following tables summarize the key quantitative data, including inhibitory constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values, for prominent α-cyano-based MCT inhibitors.
| Compound | MCT Isoform | Kᵢ Value (nM) | Cell Line/System | Reference |
| α-Cyano-4-hydroxycinnamate (CHC) | MCT1 | ~166 µM | Not Specified | [1] |
| MPC | ~2 µM | Not Specified | [1] | |
| MPC | 6.3 µM | Not Specified | [2] | |
| AR-C155858 | MCT1 | 2.3 | Rat Erythrocytes | [1][3][4] |
| MCT2 | <10 | Xenopus Oocytes | [1][5] | |
| AZD3965 | MCT1 | 1.6 | Human MCT1 | [6][7] |
| MCT2 | 20.0 | Not Specified | [6] |
Table 1: Inhibitory Constants (Kᵢ) of α-Cyano Compounds against MCTs and MPC.
| Compound | MCT Isoform | IC₅₀ Value (nM) | Cell Line/System | Reference |
| α-Cyano-4-hydroxycinnamate (CHC) | MCT1 | 1650 µM | HCT-116 cells | [2] |
| Not Specified | 2140 µM | HeLa cells | [2] | |
| AR-C155858 | MCT1 | 25.0 | 4T1 cells (L-lactate uptake) | [8][9] |
| Not Specified | 20.2 | 4T1 cells (cell growth) | [8][9] | |
| Not Specified | ~1-2 µM | MDA-MB-231 cells (mammosphere formation) | [10] | |
| Not Specified | 18 | Raji cells (cell growth) | [10] | |
| AZD3965 | Not Specified | 5.12 | Raji cells (lactate efflux) | [11] |
| Not Specified | <100 | Raji, SU-DHL-10, WSU-DLCL-2 cells (cell growth) | [11] |
Table 2: Half-Maximal Inhibitory Concentrations (IC₅₀) of α-Cyano Compounds.
Experimental Protocols
The evaluation of α-cyano compounds as MCT inhibitors relies on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.
Radiolabeled Substrate Uptake Assay
This assay directly measures the inhibitory effect of compounds on the transport activity of MCTs using a radiolabeled substrate, typically L-[¹⁴C]lactate.
Objective: To quantify the inhibition of MCT-mediated lactate uptake by α-cyano compounds.
Materials:
-
Cancer cell line expressing the MCT isoform of interest (e.g., 4T1 for MCT1, MDA-MB-231 for MCT4)[8][12]
-
L-[¹⁴C]Lactate
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 6.0)
-
α-Cyano compound stock solution (in DMSO)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Wash the cells with Assay Buffer.
-
Pre-incubate the cells with varying concentrations of the α-cyano compound in Assay Buffer for a specified time (e.g., 5 minutes)[7].
-
Initiate the uptake by adding Assay Buffer containing L-[¹⁴C]lactate and the corresponding concentration of the inhibitor.
-
Incubate for a short period (e.g., 2.5 minutes) to measure initial uptake rates[3].
-
Terminate the uptake by rapidly washing the cells with ice-cold Assay Buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the radioactivity counts.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control (DMSO) and determine the IC₅₀ value.
Cell Viability and Proliferation Assays
These assays assess the cytotoxic or cytostatic effects of MCT inhibition on cancer cells.
Objective: To determine the effect of α-cyano compounds on cancer cell viability and proliferation.
Methods:
-
WST-1 Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the α-cyano compound for a specified duration (e.g., 48 hours)[13].
-
Add WST-1 reagent to each well and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
-
MTT Assay: This assay is similar to the WST-1 assay and measures the reduction of MTT by mitochondrial dehydrogenases in living cells.
-
Follow a similar procedure to the WST-1 assay, but use MTT reagent instead.
-
After incubation with MTT, solubilize the formazan crystals and measure the absorbance.
-
Measurement of Intracellular Lactate and pH
These methods provide direct evidence of MCT inhibition by measuring the accumulation of intracellular lactate and the resulting decrease in intracellular pH.
Objective: To confirm the mechanism of action of α-cyano compounds by measuring changes in intracellular lactate and pH.
Methods:
-
Intracellular Lactate Measurement:
-
Treat cells with the α-cyano compound.
-
Collect cell lysates and spent media.
-
Measure lactate concentrations using a lactate assay kit or by LC-MS[11].
-
-
Intracellular pH Measurement:
-
Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Treat the cells with the α-cyano compound.
-
Measure the fluorescence intensity at different excitation wavelengths using a fluorescence plate reader or microscope.
-
Calculate the intracellular pH based on the ratio of fluorescence intensities.
-
Signaling Pathways and Experimental Workflows
The inhibition of MCTs by α-cyano compounds has significant downstream effects on various signaling pathways crucial for cancer cell survival and proliferation. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for evaluating MCT inhibitors.
Caption: Signaling pathway of MCT1 inhibition by α-cyano compounds.
Caption: Experimental workflow for evaluating α-cyano MCT inhibitors.
Conclusion
α-Cyano compounds represent a promising class of inhibitors targeting monocarboxylate transporters, with significant potential for cancer therapy. Their ability to disrupt the metabolic symbiosis within the tumor microenvironment by blocking lactate efflux leads to intracellular acidification and metabolic stress, ultimately inhibiting cancer cell proliferation and survival. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and optimize these potent MCT inhibitors. The continued exploration of their structure-activity relationships and in vivo efficacy will be crucial in translating the promise of α-cyano compounds into effective clinical treatments for a variety of cancers.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. AR-C155858 | Monocarboxylate Transporters | Tocris Bioscience [tocris.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
The Cornerstone of Abiogenesis: An In-depth Technical Guide to α-Cyano Compounds in Prebiotic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest to understand the origins of life is a fundamental scientific endeavor. At the heart of this pursuit lies the study of prebiotic chemistry—the chemical reactions that could have transformed simple inorganic molecules into the complex organic building blocks of life on the early Earth. Among the most promising candidates for these primordial reactions are α-cyano compounds, versatile molecules that have been shown to be key precursors in the synthesis of a wide range of biomolecules, including nucleobases and amino acids. This technical guide provides a comprehensive overview of the role of α-cyano compounds in prebiotic synthesis, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of reaction pathways.
Prebiotic Synthesis of Nucleobases from α-Cyano Compounds
The formation of purine and pyrimidine nucleobases, the informational core of nucleic acids, is a critical step in the origin of life. Numerous studies have demonstrated that α-cyano compounds such as hydrogen cyanide (HCN), cyanoacetylene, and their derivatives are plausible precursors for these essential molecules.
Purine Synthesis
Adenine, a key component of ATP and nucleic acids, can be formed through the oligomerization of hydrogen cyanide.[1] Early experiments demonstrated that heating concentrated solutions of ammonium cyanide (>1.0 M) at 70°C for several days can produce adenine with a yield of 0.5%.[1] More remarkably, a yield of up to 20% was achieved in a sealed-tube reaction of HCN with liquid ammonia.[1] The proposed pathway involves the formation of a number of intermediates, including the HCN tetramer, diaminomaleonitrile (DAMN).[2]
Formamide, a hydrolysis product of HCN, has also been investigated as a precursor for purine synthesis.[3] Heating neat formamide at 160°C for 48 hours in the presence of catalysts like calcium carbonate can produce purine, adenine, and other heterocyclic compounds.[4][5]
Table 1: Quantitative Yields for Prebiotic Purine Synthesis
| Precursor(s) | Product | Conditions | Yield (%) | Reference(s) |
| Ammonium Cyanide (>1.0 M) | Adenine | 70°C, several days | 0.5 | [1] |
| Hydrogen Cyanide, Liquid Ammonia | Adenine | Sealed tube | up to 20 | [1] |
| Formamide, Calcium Carbonate | Purine, Adenine | 160°C, 48 hours | Not specified | [4][5] |
Pyrimidine Synthesis
The prebiotic synthesis of pyrimidines, such as cytosine and uracil, has been demonstrated from α-cyano compounds like cyanoacetylene and its hydrolysis product, cyanoacetaldehyde. The reaction of cyanoacetaldehyde with a concentrated urea solution is a particularly efficient route to cytosine, with yields ranging from 30-50%.[6][7][8] This reaction is thought to be plausible in evaporating lagoons or on drying beaches on the early Earth.[6]
Table 2: Quantitative Yields for Prebiotic Pyrimidine Synthesis
| Precursor(s) | Product | Conditions | Yield (%) | Reference(s) |
| Cyanoacetaldehyde, Concentrated Urea | Cytosine | Heating at 100°C | 30-50 | [6][7][8] |
| Cyanoacetylene (1 M), Urea (1 M) | Cytosine | 100°C, 20 hours | 4.8 | [8] |
Prebiotic Synthesis of Amino Acids via α-Cyano Intermediates
The Strecker synthesis is a well-established method for synthesizing amino acids from aldehydes or ketones, ammonia, and cyanide.[9] This reaction is considered a highly plausible prebiotic route to amino acids, as its starting materials are thought to have been abundant on the early Earth.[9] The synthesis proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding α-amino acid.[9][10]
Spark discharge experiments, famously initiated by Miller and Urey, have provided compelling evidence for the prebiotic formation of amino acids. These experiments, which simulate lightning in a reducing atmosphere, have been shown to produce a variety of amino acids, with yields of some, like the isomers of aminobutyric acid, being the highest ever found in such experiments.[11] The analysis of archived samples from a 1958 Miller experiment containing hydrogen sulfide (H2S) revealed the presence of 23 amino acids and 4 amines, including several organosulfur compounds.[11]
Table 3: Yields of Amino Acids from a Volcanic Spark Discharge Experiment
| Amino Acid | Moles (relative to Glycine = 1.00) |
| Glycine | 1.00 |
| Alanine | 0.85 |
| α-Amino-n-butyric acid | 0.40 |
| Norvaline | 0.23 |
| Valine | 0.05 |
| Leucine | 0.03 |
| Isoleucine | 0.03 |
| Proline | 0.01 |
| Aspartic Acid | 0.04 |
| Glutamic Acid | 0.01 |
| Serine | 0.02 |
| Threonine | 0.01 |
| Data adapted from the analysis of a 1958 Miller volcanic spark discharge experiment.[12][13] |
Experimental Protocols
Synthesis of Cytosine from Cyanoacetaldehyde and Urea (Robertson-Miller Procedure)
This protocol is based on the method described by Robertson and Miller, which simulates conditions in an evaporating lagoon.[8]
-
Preparation of Reactants: Prepare a solution of 10⁻³ M cyanoacetaldehyde. Prepare a range of concentrated urea solutions (e.g., 5 molal to 20 molal).
-
Reaction Setup: In a sealed ampule, combine the cyanoacetaldehyde solution with a specific concentration of the urea solution.
-
Incubation: Heat the sealed ampule at 100°C. Reaction times can be varied for kinetic studies (e.g., 5 hours) or for maximizing yield (e.g., up to 120 hours).
-
Analysis: After the desired reaction time, cool the ampule and open it. Analyze the contents for cytosine and uracil (a deamination product of cytosine) using appropriate analytical techniques such as high-performance liquid chromatography (HPLC).
General Protocol for Strecker Synthesis of Amino Acids
This is a generalized protocol for the Strecker synthesis of an α-amino acid from an aldehyde.[9][10]
-
Formation of the α-Aminonitrile:
-
In a suitable solvent (e.g., water or a water/ammonia mixture), dissolve the starting aldehyde.
-
Add a source of ammonia (e.g., ammonium chloride) and a source of cyanide (e.g., sodium cyanide or hydrogen cyanide).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
-
Hydrolysis of the α-Aminonitrile:
-
Once the formation of the α-aminonitrile is complete, acidify the reaction mixture (e.g., with hydrochloric acid).
-
Heat the mixture to reflux to hydrolyze the nitrile group to a carboxylic acid.
-
After hydrolysis is complete, cool the reaction mixture and neutralize it to precipitate the amino acid.
-
The resulting amino acid can be purified by recrystallization or other chromatographic techniques.
-
Cyanosulfidic Prebiotic Synthesis
This protocol outlines the general conditions for the cyanosulfidic synthesis of precursors for ribonucleotides, amino acids, and lipids, as developed by Sutherland and coworkers.[14][15][16]
-
Starting Materials: The primary feedstock molecules are hydrogen cyanide (HCN) and acetylene. Hydrogen sulfide (H2S) is used as a reductant.
-
Reaction Conditions:
-
The reactions are typically carried out at a temperature of around 35°C in an oxygen-free environment.
-
A phosphate buffer is used to maintain a stable, neutral pH.
-
The reactions are driven by ultraviolet (UV) radiation.
-
Cu(I)-Cu(II) photoredox cycling is employed to catalyze key reaction steps.
-
-
Procedure: The specific experimental setup can vary depending on the target molecules. The general principle involves the reductive homologation of HCN and its derivatives in the presence of the other reactants and under the specified conditions. The reaction products are a complex mixture that can be analyzed by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction pathways and logical relationships in the prebiotic synthesis of biomolecules from α-cyano compounds.
Caption: Overview of prebiotic synthesis pathways from simple precursors to biomolecules via α-cyano intermediates.
Caption: Workflow of the Strecker synthesis for the formation of α-amino acids.
Caption: Conceptual overview of the Cyanosulfidic Prebiotic Synthesis.
Conclusion
The study of α-cyano compounds in prebiotic synthesis provides a compelling framework for understanding how the fundamental building blocks of life may have arisen on the early Earth. The versatility of these molecules, coupled with their formation from simple and abundant precursors, makes them central to many models of abiogenesis. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers seeking to explore and expand upon this fascinating area of science. The continued investigation of these chemical pathways will undoubtedly bring us closer to unraveling the profound mystery of life's origins.
References
- 1. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formamide-based prebiotic chemistry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. An efficient prebiotic synthesis of cytosine and uracil | Semantic Scholar [semanticscholar.org]
- 8. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pnas.org [pnas.org]
- 12. w.astro.berkeley.edu [w.astro.berkeley.edu]
- 13. researchgate.net [researchgate.net]
- 14. Cyanosulfidic prebiotic synthesis - Wikipedia [en.wikipedia.org]
- 15. Common origins of RNA, protein and lipid precursors in a cyanosulfidic protometabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cyanosulfidic origin of the Krebs cycle - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for Peptide Analysis Using α-Cyano-4-hydroxycinnamic Acid (CHCA) Matrix in MALDI-TOF Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the sensitive and rapid analysis of peptides and proteins. A critical component of successful MALDI-TOF MS is the choice of matrix, which co-crystallizes with the analyte and facilitates its desorption and ionization. α-Cyano-4-hydroxycinnamic acid (CHCA), also known as A-cyano matrix, is a widely used matrix for the analysis of peptides and smaller proteins (<10 kDa) due to its strong absorption at the wavelengths of commonly used nitrogen lasers (337 nm) and its ability to form small, homogenous crystals, leading to good resolution and sensitivity.[1][2][3][4]
This document provides a detailed, step-by-step guide for peptide analysis using CHCA matrix, including protocols for matrix preparation, sample spotting, and data acquisition. It also includes troubleshooting tips and quantitative data to aid in optimizing experimental conditions.
Data Presentation
Table 1: Recommended CHCA Matrix Solution Compositions
| # | CHCA Concentration | Solvent System | Additives (Optional) | Primary Use | Reference(s) |
| 1 | Saturated Solution | 50% Acetonitrile (ACN), 50% Water, 0.1% Trifluoroacetic Acid (TFA) | - | General peptide analysis | [1] |
| 2 | 10 mg/mL | 50% ACN, 50% Water, 0.1% TFA | - | Conventional method for peptides | [5] |
| 3 | 0.1 mg/mL | 20% ACN, 80% Water, 0.1% TFA | - | High-sensitivity analysis (100-1000 fold increase) | [5] |
| 4 | 5 mg/mL | 50% ACN, 50% Water, 0.1% TFA | 10 mM Ammonium Phosphate | Reduction of matrix clusters and adducts | [6] |
| 5 | 4 mg/mL | 70% of 50:50 ACN:Water, 30% Acetone | - | Increased matrix solubility | [1] |
Table 2: Common Adducts and Interferences in Peptide Analysis with CHCA
| Adduct/Interference | Mass Shift (Da) | Cause | Mitigation Strategy | Reference(s) |
| Sodium Adduct [M+Na]+ | +22.99 | Contamination with sodium salts from buffers or glassware. | Use high-purity solvents and reagents, on-target washing with deionized water, or the use of ammonium salts in the matrix.[7][8] | [7][8] |
| Potassium Adduct [M+K]+ | +39.10 | Contamination with potassium salts. | Same as for sodium adducts. | [6] |
| Matrix Clusters | Variable (m/z < 1200) | Self-ionization of the CHCA matrix. | On-target washing, addition of ammonium salts (e.g., ammonium phosphate or citrate) to the matrix solution.[6][7][8] | [6][7][8] |
Experimental Protocols
Materials
-
α-Cyano-4-hydroxycinnamic acid (CHCA), high purity (MALDI grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
Ultrapure water (e.g., Milli-Q)
-
Peptide sample(s) of interest
-
MALDI target plate
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Protocol 1: Standard CHCA Matrix Preparation (10 mg/mL)
-
Weigh out 10 mg of high-purity CHCA powder.
-
Prepare a solvent mixture of 50% acetonitrile (ACN) and 50% ultrapure water, with a final concentration of 0.1% trifluoroacetic acid (TFA). For example, mix 500 µL ACN, 499 µL water, and 1 µL TFA.
-
Add 1 mL of the solvent mixture to the CHCA powder.
-
Vortex the solution thoroughly for at least 1 minute to ensure the matrix is fully dissolved.
-
Centrifuge the solution at high speed for 1-2 minutes to pellet any undissolved matrix.
-
Carefully pipette the supernatant for use. It is recommended to prepare the matrix solution fresh daily.[1][2]
Protocol 2: High-Sensitivity CHCA Matrix Preparation (0.1 mg/mL)
For enhanced sensitivity, a lower concentration of CHCA can be utilized.[5]
-
Prepare a stock solution of CHCA at 1 mg/mL in 50% ACN/0.1% TFA.
-
Dilute the stock solution 1:10 in a solvent mixture of 20% ACN/80% water/0.1% TFA to achieve a final concentration of 0.1 mg/mL.
-
Vortex the solution before use. This method has been shown to increase sensitivity by two to three orders of magnitude for some peptides.[5]
Protocol 3: Sample Preparation and Spotting (Dried-Droplet Method)
The dried-droplet method is the most common technique for sample preparation in MALDI-TOF MS.[2]
-
Sample-Matrix Mixture: Mix the peptide sample solution with the prepared CHCA matrix solution. A typical ratio is 1:1 (v/v), but this can be optimized. For complex mixtures or samples with high salt content, a higher matrix-to-sample ratio (e.g., 10:1) may be beneficial.[1]
-
Spotting: Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto the MALDI target plate.
-
Drying: Allow the droplet to air-dry at room temperature. This will result in the formation of a crystalline spot. The quality of the crystallization is crucial for good results.
-
Analysis: Once the spot is completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.
Protocol 4: On-Target Washing for Salt Removal
For samples containing salts or other impurities, an on-target wash can significantly improve spectral quality.[7][8]
-
After the sample-matrix spot has completely dried on the target plate, gently apply a small droplet (0.5 - 1 µL) of cold, deionized water or a dilute ammonium salt solution (e.g., 10 mM ammonium phosphate) on top of the spot.
-
Allow the washing solution to sit for a few seconds (do not let it dry).
-
Carefully remove the washing solution with the edge of a pipette tip or by gently blotting with a lint-free tissue.
-
Allow the spot to air-dry completely before analysis. This procedure takes advantage of the low water solubility of CHCA and the peptides, while salts are washed away.[7][8]
Visualizations
Caption: Experimental workflow for peptide analysis using CHCA matrix.
Caption: Simplified signaling pathway of MALDI-TOF MS for peptide analysis.
References
- 1. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 2. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. Rutgers_MS_Home [react.rutgers.edu]
- 5. An improved sample preparation method for the sensitive detection of peptides by MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of alphthis compound4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of alphthis compound4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. | Semantic Scholar [semanticscholar.org]
Preparation of α-Cyano-4-Hydroxycinnamic Acid (CHCA) Matrix Solutions for Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a cornerstone technique in proteomics for the analysis of peptides and proteins. The choice and preparation of the matrix are critical for achieving high-quality mass spectra with good resolution and sensitivity. α-Cyano-4-hydroxycinnamic acid (CHCA) is one of the most commonly used matrices for the analysis of peptides and smaller proteins (<30 kDa) due to its strong absorption at the nitrogen laser wavelength (337 nm) and its ability to efficiently co-crystallize with and ionize peptides.
This document provides detailed application notes and protocols for the preparation of CHCA matrix solutions for proteomics applications. It includes information on solvent selection, concentration optimization, the use of additives, and best practices for sample spotting to ensure reproducible and high-quality results.
Key Considerations for CHCA Matrix Preparation
The quality of the MALDI-TOF MS data is highly dependent on the purity of the matrix and the homogeneity of the matrix-analyte co-crystallization. It is crucial to use high-purity, recrystallized CHCA and HPLC-grade solvents.[1] For optimal results, it is recommended to prepare matrix solutions fresh daily.[2]
Experimental Protocols
Protocol 1: Standard CHCA Matrix Solution
This protocol is a widely used starting point for the analysis of peptide mixtures, such as those obtained from in-gel digestion of proteins.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA), high purity
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or proteomics grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solvent solution of 50% acetonitrile in water with 0.1% TFA (v/v/v). For example, to make 1 mL, combine 500 µL of ACN, 499 µL of water, and 1 µL of TFA.
-
Prepare a saturated solution of CHCA by adding an excess amount of CHCA powder to the stock solvent solution in a microcentrifuge tube. A common starting point is to add 10-25 mg of CHCA to 1 mL of solvent.[3]
-
Vortex the mixture vigorously for 1-2 minutes to ensure maximum dissolution.
-
Centrifuge the tube at high speed for 1-2 minutes to pellet the undissolved CHCA.[3]
-
Carefully transfer the supernatant, which is the saturated CHCA matrix solution, to a new, clean microcentrifuge tube.[3]
-
The solution is now ready for use. For sample spotting, typically mix the sample and matrix solution in a 1:1 ratio on the MALDI target plate.[1]
Protocol 2: CHCA Matrix Solution with Additives for Signal Enhancement
The addition of ammonium salts to the CHCA matrix can reduce matrix cluster signals and enhance the ionization efficiency of peptides.[4][5]
Materials:
-
CHCA matrix solution (prepared as in Protocol 1 or at a specific concentration, e.g., 5 mg/mL)
-
Ammonium phosphate (monobasic) or Ammonium citrate (dibasic)
Procedure:
-
Prepare a stock solution of the ammonium salt (e.g., 100 mM ammonium phosphate in water).
-
Add the ammonium salt stock solution to the CHCA matrix solution to achieve a final concentration of 2-10 mM. For instance, to a 5 mg/mL CHCA solution in 50% ACN/0.1% TFA, add ammonium phosphate to a final concentration of 6 mM.[4]
-
Vortex the final solution to ensure it is well-mixed.
-
This enhanced matrix solution can be used directly for sample spotting.
Data Presentation: Summary of CHCA Matrix Solution Compositions
The following table summarizes various CHCA matrix solution compositions reported in the literature, providing a reference for optimization.
| CHCA Concentration | Solvent System | Additives | Target Analytes | Reference |
| Saturated | 50% ACN, 0.1% TFA in water | None | Peptides (<10 kDa) | [1] |
| 10 mg/mL | 70% ACN, 0.1% TFA in water | None | Peptides | [2] |
| 5 mg/mL | 50% ACN, 0.1% TFA in water | 6 mM Ammonium Phosphate | Peptides | [4] |
| 4 mg/mL | 70% ACN/Water (7:3), 30% Acetone | None | Peptides | [1] |
| 0.1 mg/mL | 20% ACN, 0.1% TFA in water | None | Low-concentration peptides | [6] |
CHCA Matrix Preparation Workflow
The following diagram illustrates the general workflow for preparing a CHCA matrix solution for proteomics analysis.
Caption: Workflow for CHCA matrix solution preparation and sample spotting.
Troubleshooting
-
Low Signal Intensity:
-
Increase the concentration of the CHCA matrix solution.
-
Consider adding ammonium salts to the matrix solution.[4]
-
Ensure the sample is adequately desalted, as salts can suppress ionization.
-
-
Poor Resolution:
-
Use freshly prepared matrix solution.
-
Ensure high-purity, recrystallized CHCA is used.
-
-
High Matrix Background Noise:
-
Decrease the concentration of the CHCA matrix.
-
The addition of ammonium salts can help reduce matrix cluster signals.[4]
-
Conclusion
The preparation of the CHCA matrix solution is a critical step in obtaining high-quality MALDI-TOF MS data for proteomic analysis. By following standardized protocols and understanding the impact of solvent composition, matrix concentration, and the use of additives, researchers can optimize their experimental conditions for enhanced sensitivity and spectral quality. The protocols and data presented here provide a solid foundation for both routine analysis and the development of optimized methods for specific applications in research and drug development.
References
- 1. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. proteochem.com [proteochem.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved sample preparation method for the sensitive detection of peptides by MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of α-Cyano Compounds in Modern Organic Synthesis: Applications and Protocols for Researchers
Introduction
α-Cyano compounds are a cornerstone of modern organic synthesis, prized for their versatility as precursors to a wide array of valuable molecules. The electron-withdrawing nature of the nitrile group activates the α-carbon, making it a potent nucleophile upon deprotonation and a key building block for carbon-carbon bond formation. This reactivity has been harnessed in a multitude of named reactions, enabling the efficient construction of complex molecular architectures, including amino acids, substituted heterocycles, and carbocyclic systems. For researchers in drug discovery and development, the strategic incorporation of the α-cyano moiety provides a gateway to novel pharmacophores with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
These application notes provide an overview of key synthetic transformations utilizing α-cyano compounds, complete with detailed experimental protocols and quantitative data to facilitate their implementation in the laboratory.
I. The Strecker Synthesis of α-Amino Acids
The Strecker synthesis is a classic and highly effective method for the preparation of α-amino acids from aldehydes or ketones.[1][2][3] This three-component reaction involves the treatment of a carbonyl compound with ammonia and a cyanide source, typically followed by hydrolysis of the resulting α-aminonitrile to afford the desired amino acid. The versatility of this reaction allows for the synthesis of a wide range of both natural and unnatural α-amino acids by simply varying the starting carbonyl compound.[2]
Reaction Workflow:
Caption: General workflow for the Strecker amino acid synthesis.
Asymmetric Strecker Synthesis
The classical Strecker synthesis yields a racemic mixture of amino acids. To address this, significant research has focused on the development of asymmetric variants. Catalytic asymmetric Strecker reactions, employing chiral catalysts, have emerged as a powerful tool for the enantioselective synthesis of α-amino acids and their derivatives.[1][4][5] These methods often utilize chiral catalysts to control the facial attack of the cyanide nucleophile on the intermediate imine.
Quantitative Data for Asymmetric Strecker Synthesis:
| Entry | Aldehyde/Imine Substrate | Catalyst (mol%) | Cyanide Source | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-BINOL-Zr complex (2.5) | HCN | Toluene | 48 | 95 | 91 |
| 2 | Isovaleraldehyde | (R)-BINOL-Zr complex (2.5) | HCN | Toluene | 48 | 89 | 88 |
| 3 | Pivaldehyde | Chiral amido-thiourea (4) | HCN | Toluene | 15 | 98 | 97 |
| 4 | N-Benzylidene-p-anisidine | Chiral Zr catalyst (1) | Bu3SnCN | Toluene | 24 | 99 | 96 |
Experimental Protocol: Catalytic Asymmetric Strecker Synthesis of an α-Amino Nitrile
This protocol is adapted from literature procedures for the synthesis of enantiomerically enriched α-amino acid precursors.[4]
Materials:
-
Chiral Zirconium Catalyst (e.g., prepared from Zr(Ot-Bu)4 and a chiral ligand like (R)-6,6'-dibromo-1,1'-bi-2-naphthol)
-
Aldimine (e.g., N-benzylidene-p-anisidine) (1.0 mmol)
-
Tributyltin cyanide (Bu3SnCN) (1.2 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral zirconium catalyst (0.025 mmol, 2.5 mol%).
-
Add anhydrous toluene (2 mL) to dissolve the catalyst.
-
Add the aldimine (1.0 mmol) to the catalyst solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add tributyltin cyanide (1.2 mmol) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NaHCO3 (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-amino nitrile.
II. The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[6] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile and elemental sulfur in the presence of a base.[7] The resulting 2-aminothiophene scaffold is a prevalent motif in many biologically active compounds and pharmaceuticals.
Reaction Mechanism Overview:
Caption: Key stages of the Gewald reaction mechanism.
Microwave-Assisted Gewald Synthesis
To improve reaction times and yields, microwave-assisted Gewald synthesis has been developed as an efficient alternative to conventional heating.[8] This methodology often leads to cleaner reactions and simplified work-up procedures.
Quantitative Data for Microwave-Assisted Gewald Synthesis:
| Entry | Carbonyl Compound | Activated Nitrile | Base | Solvent | Time (min) | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | Pyrrolidine | DMF | 30 | 95 |
| 2 | Acetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | 20 | 85 |
| 3 | Cyclopentanone | Malononitrile | Pyrrolidine | DMF | 30 | 70 |
| 4 | Propiophenone | Malononitrile | Pyrrolidine | DMF | 30 | 88 |
Experimental Protocol: One-Pot Microwave-Assisted Gewald Synthesis
This protocol is based on improved, efficient methods for the synthesis of 2-aminothiophenes.[8]
Materials:
-
Ketone or Aldehyde (1.0 mmol)
-
Activated Nitrile (e.g., Malononitrile or Ethyl Cyanoacetate) (1.1 mmol)
-
Elemental Sulfur (1.1 mmol)
-
Base (e.g., Pyrrolidine) (1.0 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
Procedure:
-
In a microwave reaction vessel, combine the carbonyl compound (1.0 mmol), the activated nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the base (1.0 mmol).
-
Add DMF (3 mL) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 50 °C for 30 minutes.
-
After cooling, pour the reaction mixture into ice-water (20 mL).
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired 2-aminothiophene. Further purification can be achieved by recrystallization if necessary.
III. The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles, catalyzed by a strong base, to form a cyclic α-cyanoenamine, which upon acidic hydrolysis yields a cyclic ketone.[9][10] This reaction is particularly useful for the synthesis of five- to eight-membered rings and larger macrocycles.[11]
Logical Relationship of Thorpe-Ziegler Reaction:
Caption: Logical progression of the Thorpe-Ziegler reaction.
Experimental Protocol: Thorpe-Ziegler Cyclization of Adiponitrile
This protocol provides a general procedure for the synthesis of a cyclic ketone from a dinitrile.
Materials:
-
Adiponitrile (1.0 mol)
-
Sodium metal (1.0 mol)
-
Anhydrous Toluene (1 L)
-
Concentrated Hydrochloric Acid
Procedure:
-
Set up a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried and the system is under an inert atmosphere.
-
Add sodium metal, cut into small pieces, to the anhydrous toluene.
-
Heat the mixture to reflux with vigorous stirring to form a fine suspension of sodium.
-
Once the sodium is finely dispersed, cool the mixture to 60 °C.
-
Slowly add a solution of adiponitrile in anhydrous toluene from the dropping funnel over a period of 2 hours.
-
After the addition is complete, heat the mixture to reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and cautiously add ethanol to destroy any unreacted sodium, followed by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water.
-
To hydrolyze the intermediate enamine, add concentrated hydrochloric acid and reflux the mixture for 4-6 hours.
-
Cool the mixture, separate the layers, and wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Purify the resulting cyclopentanone by fractional distillation.
IV. Michael Addition of α-Cyano Compounds
The Michael addition is a versatile carbon-carbon bond-forming reaction that involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[12] α-Cyano compounds, particularly those with an additional activating group such as an ester or ketone, are excellent Michael donors due to the acidity of the α-proton.[13] This reaction is widely used to construct 1,5-dicarbonyl compounds and their analogues.
Quantitative Data for Michael Addition of α-Cyanoesters:
| Entry | Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl Cyanoacetate | Methyl Vinyl Ketone | NaOEt | Ethanol | 4 | 85 |
| 2 | Malononitrile | Chalcone | Piperidine | Ethanol | 2 | 92 |
| 3 | Ethyl 2-cyanopropanoate | Acrylonitrile | Triton B | Dioxane | 6 | 78 |
| 4 | Methyl Cyanoacetate | Cyclohexenone | DBU | CH2Cl2 | 12 | 88 |
Experimental Protocol: Michael Addition of Ethyl Cyanoacetate to Chalcone
This protocol describes a typical base-catalyzed Michael addition reaction.
Materials:
-
Chalcone (10 mmol)
-
Ethyl Cyanoacetate (11 mmol)
-
Piperidine (1 mmol)
-
Ethanol (25 mL)
Procedure:
-
Dissolve chalcone (10 mmol) and ethyl cyanoacetate (11 mmol) in ethanol (25 mL) in a round-bottom flask.
-
Add a catalytic amount of piperidine (1 mmol) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain the pure Michael adduct.
V. Applications in Drug Development
The synthetic methodologies described above are instrumental in the synthesis of a wide range of pharmaceutical agents. The nitrile group itself is present in numerous approved drugs, where it can act as a key pharmacophore or a metabolic stabilizer.[14]
-
Anticancer Agents: The Gewald reaction is employed in the synthesis of 2-aminothiophene derivatives that have shown potent anticancer activity.[15] For example, certain α-cyano bis(indolyl)chalcones have been identified as microtubule stabilizing agents.[14]
-
Antiviral Agents: The introduction of a cyano group into nucleoside analogues can influence their antiviral activity. For instance, 5-cyano-2'-deoxyuridine has demonstrated inhibitory effects against the vaccinia virus.[16]
-
Anti-inflammatory Drugs: The 2-amino-3-cyanopyridine scaffold, accessible through multi-component reactions involving α-cyano compounds, is found in molecules with anti-inflammatory properties.[17]
The ability to readily synthesize diverse libraries of compounds using these robust reactions makes α-cyano compounds invaluable tools in the early stages of drug discovery and lead optimization.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 10. Thorpe-Ziegler Reaction | Ambeed [ambeed.com]
- 11. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Synthesis and identification of α-cyano bis(indolyl)chalcones as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-Cyano Compounds in Organic Electronics
Introduction
α-Cyano (α-CN) substituted organic compounds represent a versatile class of materials integral to the advancement of organic electronics. The cyano group, consisting of a carbon-nitrogen triple bond (C≡N), is a potent electron-withdrawing group.[1][2] Its incorporation into organic semiconductor frameworks allows for precise tuning of molecular orbital energy levels (HOMO/LUMO), optical bandgaps, and charge transport properties.[3][4] These characteristics make α-cyano compounds highly valuable as non-fullerene acceptors (NFAs) in organic photovoltaics (OPVs), emissive materials in organic light-emitting diodes (OLEDs), and active components in organic field-effect transistors (OFETs).[5][6] This document provides detailed application notes, performance data, and experimental protocols for the use of α-cyano compounds in organic electronic devices.
Application in Organic Photovoltaics (OPVs)
The primary role of α-cyano compounds in OPVs is as electron-acceptor materials, particularly in the development of non-fullerene acceptors (NFAs). The strong electron-withdrawing nature of the cyano group helps to lower the LUMO energy level of the acceptor molecule, which is crucial for achieving efficient charge separation at the donor-acceptor interface and for increasing the open-circuit voltage (VOC) of the solar cell.[3][4][7]
Molecular Design and Impact
The introduction of α-cyano groups into the molecular structure of an organic semiconductor has profound effects on its electronic properties. This strategy is a cornerstone of designing high-performance NFAs.
Caption: Molecular design strategy for non-fullerene acceptors using α-cyano groups.
Performance Data of α-Cyano NFAs in OPVs
The strategic use of α-cyano groups has led to significant improvements in the power conversion efficiency (PCE) of organic solar cells. The table below summarizes the performance of representative devices.
| NFA with α-Cyano Group | Donor Polymer | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
| β-cyano substituted BTP-IC | PM6 | 0.88 | - | - | 12.41 | [4] |
| γ/δ-cyano substituted BTP-IC | PM6 | 0.78 | - | - | 11.08 | [4] |
| ASQ-5-CN | PC71BM (as acceptor) | 0.92 | 11.38 | 50.0 | 5.24 | [8] |
| ASQ-5-CN (at 80°C) | PC71BM (as acceptor) | - | - | - | 6.11 | [8] |
| PM6/BTP-eC9 (non-halogen solvent) | PM6 | - | - | - | 20.0 (certified 19.7) | [9] |
Application in Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, α-cyano substituted oligo(p-phenylene vinylene)s (OPVs) and other conjugated molecules are explored for their unique photophysical properties.[10][11] Many of these compounds exhibit aggregation-induced emission (AIE), where the material is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state. This property is highly desirable for fabricating efficient solid-state lighting and display devices.
Performance Data of α-Cyano Emitters in OLEDs
Data for α-cyano compounds specifically used as primary emitters in high-efficiency OLEDs is emerging. Their primary advantage lies in high solid-state quantum yields and tunable emission colors.
| Emitter Compound | Host Material | Emission Color | External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Éclairage (CIE) coordinates (x, y) | Reference |
| DCFOPV-TPA | N/A (Solid State) | Yellow-Green | Not Reported in Device | Not Reported | [12] |
| SCFOPV-TPA | N/A (Solid State) | Green | Not Reported in Device | Not Reported | [12] |
| BP3T-OMe | Single Crystal | Blue | Lasing Observed (ASE) | Not Reported | [13] |
| BP3T-CN | Single Crystal | Green-Blue | Lasing Observed (ASE) | Not Reported | [13] |
Experimental Protocols
Protocol 1: Synthesis of a Cyano-Substituted Oligo(p-phenylene vinylene) (OPV)
This protocol outlines a general two-step synthesis for a D-A type cyano-substituted OPV derivative, involving a Suzuki-Miyaura cross-coupling followed by a Knoevenagel condensation, based on procedures described in the literature.[12]
Caption: General synthetic pathway for α-cyano substituted OPV compounds.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a 100 mL Schlenk flask, add the starting aldehyde (e.g., 2,5-dibromoterephthalaldehyde, 1.0 eq), the desired aryl boronic acid (2.8 eq), Pd(PPh₃)₄ (0.01 eq), and Na₂CO₃ (5.5 eq).[12]
-
Add a degassed solvent mixture of toluene and water (3:1 v/v).
-
Purge the flask with argon for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir under an argon atmosphere for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature, add distilled water, and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate aldehyde.
Step 2: Knoevenagel Condensation
-
Dissolve the intermediate aldehyde (1.0 eq) and the substituted acetonitrile (e.g., 2-(4-iodophenyl)acetonitrile, 2.2 eq) in a suitable dry solvent like THF or dichloromethane in a round-bottom flask.[10][12]
-
Add a base, such as sodium methoxide (MeONa) or piperidine, dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the final product by recrystallization or column chromatography to obtain the pure α-cyano substituted compound.
Protocol 2: Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell
This protocol describes a general procedure for fabricating an inverted BHJ solar cell via solution processing. This architecture is common for devices using α-cyano NFAs.
Caption: Workflow for the fabrication and testing of an organic solar cell.
Materials and Equipment:
-
Patterned ITO-coated glass substrates
-
Donor polymer (e.g., PM6) and α-cyano NFA
-
Electron Transport Layer (ETL) precursor (e.g., ZnO nanoparticle solution)
-
Hole Transport Layer (HTL) material (e.g., MoO₃)
-
Metal for top electrode (e.g., Ag or Al)
-
Chlorobenzene or other suitable organic solvent
-
Spin coater, thermal evaporator, solar simulator, EQE measurement system
-
Nitrogen-filled glovebox
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in detergent solution, deionized water, acetone, and isopropyl alcohol for 15 minutes each. Dry the substrates with a stream of nitrogen gas and treat with UV-Ozone for 15 minutes immediately before use.
-
ETL Deposition: Deposit a thin layer of ZnO nanoparticles from a solution onto the ITO surface via spin coating (e.g., at 3000 rpm for 30 s). Anneal the film at ~150 °C for 15 minutes in air. Transfer the substrates into a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a blend solution of the donor polymer and the α-cyano NFA (e.g., a 1:1.2 weight ratio) in chlorobenzene with a total concentration of ~15-20 mg/mL. Stir the solution on a hotplate at ~50 °C for at least 2 hours. Spin-coat the active layer blend onto the ETL. The spin speed and time (e.g., 2000-4000 rpm for 60 s) should be optimized to achieve the desired thickness (~100 nm). Anneal the film at a specified temperature (e.g., 100-120 °C) for 10 minutes.
-
HTL and Electrode Deposition: Transfer the substrates to a thermal evaporator with a base pressure < 1x10⁻⁶ Torr. Sequentially deposit the HTL (e.g., MoO₃, ~10 nm) and the top metal electrode (e.g., Ag, ~100 nm) through a shadow mask to define the device area.
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.[14]
-
Characterization: Measure the current density-voltage (J-V) characteristics under simulated AM1.5G illumination (100 mW/cm²). Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
References
- 1. fiveable.me [fiveable.me]
- 2. Nitrogen - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nonfullerene electron acceptors with electron-deficient units containing cyano groups for organic solar cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Non-Fullerene Electron Acceptors for Use in Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Achieving 20% efficiency in halogen-free organic solar cells via isomeric additive-mediated sequential processing | EurekAlert! [eurekalert.org]
- 10. Cyano-substituted oligo(p-phenylene-vinylene)s having linear and branched octyloxy groups: control of aggregation and emission properties via C8 alkyl chain difference - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Cyano-Substituted Oligo(p-phenylene vinylene) Single Crystals: A Promising Laser Material | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and characterization of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Researchers make organic solar cells immune to the ravages of water, air and light | NYU Tandon School of Engineering [engineering.nyu.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal Intensity with A-Cyano Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low signal intensity when using α-cyano-4-hydroxycinnamic acid (CHCA) matrices in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity when using CHCA matrix?
A1: Low signal intensity with CHCA matrix in MALDI-MS can stem from several factors, including:
-
Suboptimal Matrix Preparation: Incorrect solvent composition, matrix concentration, or freshness of the matrix solution can significantly impact signal quality.[1]
-
Improper Sample-Matrix Co-crystallization: The quality of the crystalline spot is crucial for efficient energy transfer and analyte ionization.[2][3] Factors like pipetting technique, drying speed, and the presence of contaminants can lead to poor co-crystallization.
-
Inappropriate Matrix-to-Analyte Ratio: An incorrect ratio can lead to ion suppression, where either the matrix or the analyte ions dominate the spectrum, reducing the signal of the other.[4][5][6][7]
-
Presence of Contaminants: Salts, detergents, and other impurities can interfere with the crystallization process and suppress the analyte signal.[8][9][10]
-
Suboptimal Instrument Settings: Laser energy, detector voltage, and other instrument parameters need to be optimized for the specific analyte and matrix.[6][7]
-
Analyte Properties: The inherent chemical properties of the analyte, such as its ability to be ionized, can affect signal intensity. For instance, phosphopeptides can be particularly challenging to analyze with CHCA.[11][12]
Q2: How does the concentration of CHCA in the matrix solution affect signal intensity?
A2: The concentration of CHCA is a critical parameter. A study examining CHCA concentrations from 1.25 to 10 mg/mL found that it is an important factor in determining the signal intensity of peptides.[11] For very low concentration samples (e.g., 200 amol), a reduced matrix concentration (e.g., 2 mg/mL) can further improve peptide ionization and fragmentation when used in conjunction with additives like ammonium phosphate.[13]
Q3: Can additives be used to improve signal intensity with CHCA?
A3: Yes, certain additives can enhance signal intensity and reduce matrix cluster signals. Ammonium salts like ammonium phosphate and ammonium citrate are commonly used.[9][11][13] These additives can help reduce matrix cluster signals, particularly in the low mass range, which enhances peptide ionization efficiency and signal intensity.[11][13] For example, the addition of ammonium phosphate has been shown to increase peptide signal-to-noise ratios.[13]
Q4: Is CHCA a suitable matrix for all types of analytes?
A4: While CHCA is a versatile matrix, it may not be optimal for all analytes. It is generally preferred for peptides and smaller proteins (up to 30 kDa).[14] For larger proteins, sinapinic acid (SA) is often a better choice. For phosphopeptides, which can be labile, "cooler" matrices like 2,5-dihydroxybenzoic acid (DHB) may provide better results as they cause less fragmentation.[11][12]
Troubleshooting Guides
Problem 1: Weak or No Analyte Signal
This is one of the most common issues encountered. The following troubleshooting workflow can help identify and resolve the root cause.
Troubleshooting Workflow for Weak/No Analyte Signal
Caption: Troubleshooting workflow for low or no analyte signal.
Detailed Steps:
-
Verify Matrix Preparation:
-
Freshness: Always use a freshly prepared CHCA solution.[1] The solution can degrade over time, leading to poor performance.
-
Solvent Composition: A common solvent system is a mixture of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA).[1][15] Ratios can vary, with 50:50 or 70:30 ACN:water being common starting points.[15] For certain applications, a solvent composition of isopropanol (IPA):ACN:acetone:0.1% TFA (2:7:7:2) has been shown to provide strong and homogeneous signals.[16]
-
Concentration: Ensure the CHCA concentration is appropriate for your analyte concentration. A saturated solution is often used, but for low-level analytes, a lower concentration may be beneficial.[13][15]
-
-
Assess Sample Preparation & Spotting Technique:
-
Co-crystallization: The goal is to achieve a fine, homogeneous layer of matrix and analyte crystals. The dried-droplet method is common, where the sample and matrix are mixed and allowed to dry on the target plate.[2][15]
-
Spotting Volume: Typically, 0.5 to 1.0 µL of the sample-matrix mixture is spotted.[15]
-
Drying: Allow the spot to air-dry at room temperature.[15] Rapid drying can lead to poor crystal formation.
-
-
Optimize Matrix-to-Analyte Ratio:
-
Adjust Instrument Settings:
-
Laser Energy: Use the minimum laser energy required to obtain a good signal. Excessive energy can cause analyte fragmentation and signal suppression.[4] Optimal laser energy can range from 200-400 µJ.[6][7]
-
Detector Voltage: Ensure the detector voltage is set appropriately for your instrument and analyte mass range.
-
-
Investigate Contaminants:
-
Salts and Detergents: These are common contaminants that can severely suppress the MALDI signal.[8][9][10] If suspected, desalt your sample using a C18 ZipTip or a similar method before mixing with the matrix.
-
Washing: After the sample-matrix spot has dried on the target, a gentle wash with cold, deionized water can help remove salts.[8][9]
-
Problem 2: High Background Noise or Matrix Cluster Peaks
High background noise, often from matrix clusters, can obscure low-intensity analyte signals, especially in the low mass range (<1500 m/z).[11][17]
Troubleshooting Workflow for High Background Noise
References
- 1. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 2. Preparation of Homogeneous MALDI Samples for Quantitative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. rknochenmuss.ch [rknochenmuss.ch]
- 5. Importance of the Matrix and the Matrix/Sample Ratio in MALDI-TOF-MS Analysis of Cathelicidins Obtained from Porcine Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 15. proteochem.com [proteochem.com]
- 16. The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Low-Concentration Protein Detection with α-Cyano-4-Hydroxycinnamic Acid (A-cyano) Matrix
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing α-cyano-4-hydroxycinnamic acid (A-cyano or CHCA) matrix for the detection of low-concentration proteins and peptides by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
Frequently Asked Questions (FAQs)
Q1: I am not detecting my low-concentration protein/peptide. What are the common causes?
A1: Several factors can contribute to the poor detection of low-abundance analytes when using A-cyano matrix. The most common issues include:
-
Interference from matrix clusters: A-cyano matrix itself can ionize and form clusters, particularly in the low mass range (m/z 800–1100), which can suppress the signal of your target analyte. These matrix adducts are especially prominent at low analyte concentrations.[1][2]
-
Presence of alkali metal adducts: Sodium and potassium ions, often present in solvents, buffers, and plasticware, can form adducts with the A-cyano matrix, further interfering with peptide ionization and interpretation of the mass spectrum.[1][2]
-
Suboptimal matrix-to-analyte ratio: An incorrect concentration of the A-cyano matrix can lead to poor co-crystallization and inefficient ionization of the analyte.
-
Poor sample preparation: Inadequate mixing of the sample and matrix, or improper spotting techniques, can result in heterogeneous crystal formation and inconsistent results.
Q2: How can I reduce interference from matrix clusters and adducts?
A2: The most effective method to reduce interference from matrix clusters and alkali adducts is the use of additives in your matrix solution.
-
Ammonium Monobasic Phosphate (NH₄H₂PO₄): Adding ammonium monobasic phosphate to the A-cyano matrix solution can significantly reduce the formation of matrix adducts, leading to an increased signal-to-noise ratio and improved peptide ionization, especially for samples at or below the 10 fmol level.[1][2] It can be used in a wider concentration range compared to other additives.[1]
-
Ammonium Dibasic Citrate ((NH₄)₂C₆H₆O₇): This is another effective additive for reducing matrix adducts.[1][2]
-
Post-crystallization washing: Washing the matrix/sample spots on the MALDI plate with deionized water or, more effectively, with ammonium salt solutions like citrates and phosphates after co-crystallization can help remove alkali salts.[3][4]
Q3: What is the optimal concentration of A-cyano matrix for detecting low-concentration peptides?
A3: For very low-concentration samples (e.g., 200 amol), reducing the A-cyano matrix concentration can further improve peptide ionization and fragmentation.[1] While a standard concentration might be 5 mg/mL, studies have shown that for low-level analytes, a reduced concentration of 2 mg/mL, in combination with an additive like ammonium phosphate, can yield better results.[1] One study found that a concentration of 0.1 mg/ml in 20% acetonitrile/0.1% aqueous trifluoroacetic acid (TFA) provided a 100- to 1000-fold increase in sensitivity compared to the conventional 10 mg/ml.[5]
Q4: Are there alternative matrices that perform better than A-cyano for low-concentration proteins?
A4: Yes, several alternative matrices have been developed that can offer advantages over A-cyano in certain applications.
-
4-Chloro-α-cyanocinnamic acid (Cl-CCA): This rationally designed matrix has shown superior performance compared to A-cyano, with better sensitivity and sequence coverage at low digest levels.[6][7][8][9] It also shows less bias for arginine-containing peptides and can provide a tenfold improvement in sensitivity for labile peptides.[6][8]
-
α-Cyano-5-phenyl-2,4-pentadienic acid (CPPA): This synthesized matrix has demonstrated better signal-to-noise ratios and a more uniform response for many proteins compared to A-cyano, sinapinic acid (SA), and 4-chloro-α-cyanocinnamic acid (CClCA).[10][11][12][13][14] It also leads to more homogeneous spots, reducing the need to search for "sweet spots" on the target plate.[10][11][12][13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low peptide/protein signal | High background noise from matrix clusters and adducts. | Add ammonium monobasic phosphate or ammonium dibasic citrate to the A-cyano matrix solution.[1] Perform a post-crystallization wash of the sample spot.[3][4] |
| Inefficient ionization of the analyte. | Optimize the A-cyano matrix concentration; try a lower concentration (e.g., 2 mg/mL or even 0.1 mg/mL) for very low abundance samples.[1][5] | |
| Poor co-crystallization. | Ensure thorough mixing of the sample and matrix solution before spotting. Use the dried droplet method for sample deposition.[15] | |
| High chemical noise in the low mass range (m/z < 1200) | Predominance of A-cyano matrix clusters and sodium/potassium adducts.[1][3][4] | Utilize matrix additives such as ammonium monobasic phosphate to suppress matrix cluster formation.[1][3][4] |
| Inconsistent results between spots ("sweet spot" phenomenon) | Heterogeneous crystallization of the matrix and analyte. | Consider using an alternative matrix like α-cyano-5-phenyl-2,4-pentadienic acid (CPPA) which is known to form more homogeneous crystals.[10][11][12][13][14] |
| Poor sequence coverage for protein digests | Biased ionization of certain peptides. | Use an alternative matrix like 4-chloro-α-cyanocinnamic acid (Cl-CCA) which shows less bias for arginine-containing peptides.[6][8] |
| Fragmentation of labile peptides (e.g., phosphopeptides) | Use of a "hotter" matrix like A-cyano. | Employ a "cooler" matrix like 4-chloro-α-cyanocinnamic acid (Cl-CCA) which results in less fragmentation of labile molecules in MS mode.[6][8] |
Experimental Protocols
Protocol 1: A-cyano Matrix Preparation with Additives for Enhanced Sensitivity
This protocol is adapted from studies demonstrating improved detection of low-concentration protein digests.[1]
Materials:
-
α-Cyano-4-hydroxycinnamic acid (A-cyano/CHCA), recrystallized
-
Acetonitrile (ACN)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
Ammonium monobasic phosphate (NH₄H₂PO₄) or Ammonium dibasic citrate ((NH₄)₂C₆H₆O₇)
-
Protein digest sample
Procedure:
-
Prepare the Matrix Solvent: Create a solution of 50:50 acetonitrile:water with 0.1% TFA.
-
Prepare the Additive Stock Solution: Prepare a stock solution of ammonium monobasic phosphate or ammonium dibasic citrate in deionized water.
-
Prepare the A-cyano Matrix Solution:
-
For standard concentrations: Dissolve A-cyano in the matrix solvent to a final concentration of 5 mg/mL.
-
For low-concentration samples: Prepare a separate A-cyano solution at 2 mg/mL in the same solvent.
-
-
Add the Additive: To the A-cyano matrix solution, add the ammonium phosphate or ammonium citrate stock solution to achieve a final concentration in the range of 1-10 mM. Vortex to mix thoroughly.
-
Sample Preparation: Mix the protein digest sample with the prepared A-cyano matrix solution (containing the additive) in a 1:9 ratio (sample:matrix).
-
Spotting: Apply 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Crystallization: Allow the spots to air dry at room temperature.
-
Analysis: Analyze the sample using a MALDI-TOF mass spectrometer.
Protocol 2: General A-cyano Matrix Preparation (Saturated Method)
This is a general starting protocol for preparing A-cyano matrix.[15]
Materials:
-
α-Cyano-4-hydroxycinnamic acid (A-cyano/CHCA)
-
Acetonitrile (ACN)
-
Proteomics grade water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare the Matrix Solvent: Create a solution of 50% acetonitrile, 50% proteomics grade water, and 0.1% TFA.
-
Prepare the Saturated Matrix Solution: Add 10-25 mg of A-cyano to 1.0 mL of the matrix solvent. Vortex vigorously.
-
Clarify the Solution: If the matrix is not fully dissolved, centrifuge the tube and transfer the supernatant (the saturated matrix solution) to a new tube.
-
Sample-Matrix Mixture: Mix the saturated matrix solution with your sample. The ratio may need to be optimized, but a 1:1 ratio is a good starting point.[16]
-
Spotting: Apply 0.2 to 1.0 µL of this mixture onto the MALDI sample plate.
-
Crystallization: Allow the matrix and sample to co-crystallize by evaporation at room temperature.
-
Analysis: Place the MALDI plate in the mass spectrometer for analysis.
Quantitative Data Summary
Table 1: Effect of Additives and Reduced Matrix Concentration on Peptide Detection
| Condition | Analyte Concentration | Observation | Reference |
| Standard 5 mg/mL A-cyano | Low femtomole | Matrix adduct signals are dominant. | [1] |
| 5 mg/mL A-cyano + Ammonium Phosphate | 200 amol | Improved peptide ionization and fragmentation compared to no additive. | [1] |
| 2 mg/mL A-cyano + Ammonium Phosphate | 200 amol | Three more peptides from a BSA digest were observed compared to the 5 mg/mL matrix with the same additive. | [1] |
Table 2: Comparison of A-cyano with Alternative Matrices
| Matrix | Comparison with A-cyano (CHCA) | Key Advantages | Reference |
| 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | For a 1 fmol BSA digest, sequence coverage increased to 48% compared to 4% for A-cyano. | Substantial increase in sensitivity, more uniform response to peptides, better for labile peptides. | [6][7][8][9] |
| α-Cyano-5-phenyl-2,4-pentadienic acid (CPPA) | Exhibited better signal-to-noise ratios for most proteins examined. | Excellent reproducibility and sensitivity, reduced spot-to-spot variability, and increased spot homogeneity. | [10][11][12][13][14] |
Visualizations
Caption: Standard MALDI-MS experimental workflow.
Caption: Troubleshooting logic for poor signal detection.
References
- 1. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in the detection of low concentration protein digests on a MALDI TOF/TOF workstation by reducing alphthis compound4-hydroxycinnamic acid adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of alphthis compound4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. [PDF] Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. proteochem.com [proteochem.com]
- 16. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
Technical Support Center: Overcoming Solubility Issues with α-Cyano Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with α-cyano compounds.
Frequently Asked Questions (FAQs)
Q1: My α-cyano compound is poorly soluble in aqueous solutions. What are the first steps I should take?
A1: Initially, it is crucial to determine the compound's baseline solubility in relevant aqueous buffers (e.g., phosphate-buffered saline at physiological pH). Subsequently, exploring the use of co-solvents is a practical first step. Dimethyl sulfoxide (DMSO) and ethanol are common choices for creating stock solutions. For instance, α-cyano-4-hydroxycinnamic acid (α-CHCA) is soluble in DMSO at concentrations up to 200 mg/mL and in ethanol.[1] However, it is important to be mindful of the final co-solvent concentration in your assay, as high concentrations can be toxic to cells or interfere with experimental results.
Q2: I am observing precipitation of my α-cyano compound when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?
A2: This is a common issue known as "crashing out." Here are several troubleshooting strategies:
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock into a smaller volume of media, vortex or mix thoroughly, and then add this intermediate dilution to the final volume.
-
Use a surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to stabilize the compound in the aqueous phase by forming micelles. A formulation for α-CHCA for in vivo studies involves dissolving the compound in a mixture of DMSO, PEG300, and Tween® 80 before adding it to water.
-
Pre-warm the media: Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.
-
Reduce the final concentration: If possible, lowering the final concentration of the α-cyano compound in the assay may prevent it from exceeding its solubility limit.
Q3: Can pH adjustment improve the solubility of my α-cyano compound?
A3: Yes, for ionizable α-cyano compounds, pH modification can significantly impact solubility. Many α-cyano compounds, particularly those with carboxylic acid moieties like α-cyanocinnamic acid derivatives, will have increased solubility at a pH above their pKa. Conversely, basic α-cyano compounds will be more soluble at a pH below their pKa. It is recommended to determine the pKa of your compound and then test its solubility in a range of pH buffers to find the optimal conditions.
Troubleshooting Guides
Guide 1: Enhancing Solubility through Formulation Strategies
This guide provides an overview of common formulation strategies to improve the solubility of α-cyano compounds, along with comparative data where available.
| Formulation Strategy | General Principle | Expected Solubility Improvement | Key Considerations |
| Co-crystallization | Formation of a multi-component crystal with a co-former, altering the crystal lattice energy.[2] | 2- to 20-fold or higher.[3] | Selection of a suitable co-former is critical. The co-crystal must be stable in the desired solvent. |
| Amorphous Solid Dispersion | The compound is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and solubility. | Can lead to significant supersaturation, with improvements of over 100-fold reported for some drugs. | Physical stability of the amorphous form is a concern; recrystallization can occur over time. Polymer selection is key. |
| Micronization/Nanonization | Reducing the particle size of the compound increases the surface area-to-volume ratio, leading to a faster dissolution rate. | Does not increase equilibrium solubility but enhances the rate of dissolution. | Can lead to particle agglomeration, which may counteract the benefits of increased surface area. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media. | Varies depending on the compound, surfactant, and concentration. | The critical micelle concentration (CMC) of the surfactant must be exceeded. Potential for surfactant-induced cell toxicity. |
| pH Modification | Adjusting the pH of the solution to ionize the compound, thereby increasing its interaction with water. | Highly dependent on the pKa of the compound. Can result in dramatic solubility increases. | The required pH may not be compatible with biological assays. Buffering capacity is important. |
Guide 2: Experimental Protocols for Solubility Enhancement
This protocol outlines a general method for screening co-formers for their ability to form co-crystals with a poorly soluble α-cyano compound using the solvent evaporation method.
Materials:
-
α-cyano compound of interest
-
A library of potential co-formers (e.g., pharmaceutically acceptable acids, bases, and neutral compounds like nicotinamide, saccharin, or carboxylic acids)
-
A range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate)
-
Small glass vials
-
Vortex mixer
-
Microscope
Method:
-
Select a Stoichiometric Ratio: Begin with a 1:1 molar ratio of the α-cyano compound to the co-former. Other ratios (e.g., 1:2, 2:1) can be explored in subsequent experiments.
-
Dissolution: In a small glass vial, dissolve a specific amount of the α-cyano compound and the chosen co-former in a minimal amount of a selected solvent. Ensure complete dissolution, warming gently if necessary.
-
Evaporation: Allow the solvent to evaporate slowly at room temperature. This can be done by leaving the vial uncapped or loosely capped in a fume hood.
-
Observation and Characterization: Once the solvent has evaporated, visually inspect the resulting solid under a microscope. The formation of new crystalline structures that are different from the starting materials suggests co-crystal formation.
-
Confirmation: Promising candidates should be further characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase.
-
Solubility Measurement: The aqueous solubility of the confirmed co-crystals should then be measured and compared to the original α-cyano compound.
This protocol provides a basic method for preparing an amorphous solid dispersion of an α-cyano compound with a polymer carrier.
Materials:
-
α-cyano compound of interest
-
Polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))
-
A common solvent that dissolves both the α-cyano compound and the polymer (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Method:
-
Solution Preparation: Dissolve the α-cyano compound and the polymer carrier in the common solvent in a desired weight ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer). Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to avoid thermal degradation.
-
Drying: Transfer the resulting solid film or mass to a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting solid dispersion should be characterized by PXRD to confirm its amorphous nature (i.e., the absence of sharp crystalline peaks). DSC can also be used to observe the glass transition temperature (Tg).
-
Dissolution Testing: Perform dissolution studies to compare the dissolution rate and extent of the amorphous solid dispersion with the crystalline α-cyano compound.
Visualizing Experimental Workflows and Concepts
To aid in understanding the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Guide 3: Addressing Solubility in Cell-Based Signaling Assays
The poor aqueous solubility of α-cyano compounds can be particularly challenging in cell-based assays, where the compound needs to remain in solution to interact with its target. For example, α-cyano-4-hydroxycinnamic acid is used as an inhibitor of monocarboxylate transporters (MCTs) to study cellular metabolism. If it precipitates in the culture medium, its effective concentration will be unknown and the experimental results will be unreliable.
Case Study: Using an α-Cyano-based Kinase Inhibitor in a Cell Viability Assay
A researcher is testing a novel α-cyano-containing kinase inhibitor for its effect on cancer cell proliferation. The compound has very low aqueous solubility.
Problem: The compound precipitates in the cell culture medium, leading to inconsistent and non-reproducible dose-response curves.
Troubleshooting Workflow:
-
Re-evaluate Stock Solution:
-
Ensure the compound is fully dissolved in the DMSO stock. Sonication may help.
-
Consider if the stock concentration is too high, leading to immediate precipitation upon dilution. A lower stock concentration with a correspondingly larger volume added to the media (while keeping the final DMSO concentration low) might be necessary.
-
-
Formulation Development for In Vitro Use:
-
Co-solvent Screening: Test the solubility of the compound in other biocompatible solvents like ethanol or polyethylene glycol (PEG).
-
Surfactant Addition: Prepare a stock solution containing a low concentration of a non-ionic surfactant like Pluronic® F-127 or Cremophor® EL. This can help maintain the compound in a dispersed state.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Prepare a stock solution of the α-cyano compound pre-complexed with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
-
Assay Protocol Modification:
-
Direct Addition vs. Serial Dilution: Instead of preparing a large volume of the highest concentration and then serially diluting in media (where precipitation can occur at the highest concentration), consider adding the appropriate amount of stock solution directly to each well already containing media.
-
Time of Exposure: For very insoluble compounds, a shorter incubation time might be necessary to assess the initial effects before significant precipitation occurs.
-
Signaling Pathway Visualization:
The following diagram illustrates a simplified generic kinase signaling pathway that could be investigated using an α-cyano-based inhibitor.
References
Technical Support Center: Enhancing the Stability of α-Cyanoacrylate Adhesives
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the stability of α-cyanoacrylate (CA) adhesives.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Shelf Life and Storage Stability
Question: What is the expected shelf life of a cyanoacrylate adhesive?
Answer: The shelf life of cyanoacrylate adhesives varies significantly based on whether the container has been opened.
-
Unopened: Typically, an unopened container stored under ideal conditions has a shelf life of 12 to 24 months from the date of manufacture.[1][2]
-
Opened: Once opened, the shelf life dramatically decreases to approximately 2 to 6 months.[1] This is due to exposure to atmospheric moisture, which initiates the polymerization process.[1][3]
Question: My adhesive is polymerizing in the container before use. What's causing this?
Answer: Premature polymerization in the container is the most common stability issue and is almost always caused by moisture contamination or improper storage. Air entering the bottle each time it's opened introduces humidity, which neutralizes the acidic stabilizers and triggers curing.[4] Storing the adhesive in a high-humidity environment or failing to tightly seal the cap will accelerate this process.[5]
Question: What are the optimal storage conditions to maximize stability?
Answer: To maximize shelf life, proper storage is critical.
-
Unopened Containers: For maximum longevity, store unopened bottles in a refrigerator at temperatures between 2°C and 7°C (35°F and 45°F).[4] Allow the adhesive to warm to room temperature before opening to prevent moisture condensation on the cold nozzle.[4][6]
-
Opened Containers: Once opened, do not return the container to the refrigerator.[4] The repeated temperature cycling will draw moist air into the container, causing condensation and premature curing.[4] Store opened containers at ambient temperature in a cool, dry place, away from direct sunlight, and consider placing them in an airtight container with a desiccant pack to absorb excess moisture.[3][5]
Category 2: Environmental and Curing-Related Issues
Question: Why is my adhesive curing too slowly or not at all on the substrate?
Answer: Delayed curing is typically linked to environmental conditions or the substrate itself.
-
Low Humidity: Cyanoacrylates rely on surface moisture to initiate curing.[7][8] In very dry environments (low relative humidity), the cure speed will be significantly reduced.
-
Acidic Surfaces: The acidic stabilizers within the adhesive must be neutralized for polymerization to begin.[9] If the substrate surface is acidic (e.g., some types of wood or residues from cleaning agents), it can inhibit or completely prevent the curing reaction.
-
Low Temperature: Colder temperatures slow down the chemical reaction of polymerization, leading to longer fixture times.[6][10]
Question: My adhesive is curing too fast, leading to poor bondline control. What can I do?
Answer: An excessively fast cure is usually caused by high humidity or a highly basic (alkaline) substrate surface.[8] While this provides a quick fixture, it can result in weaker bonds due to stress or the formation of a brittle polymer. To manage this, consider reducing the ambient humidity or ensuring the substrate is clean and neutral.
Question: A white, powdery residue ("blooming" or "frosting") is appearing around the bond line. How can I prevent this?
Answer: Blooming is caused by unreacted cyanoacrylate monomers volatilizing, reacting with ambient moisture, and settling back onto the surface as a fine white powder.[11] It is purely an aesthetic issue and does not typically affect bond strength.
-
Causes: The primary causes are using an excessive amount of adhesive (squeeze-out) or slow cure speeds, which allow more time for the monomer to become airborne.[11]
-
Solutions:
-
Use Less Adhesive: Apply the minimum amount necessary to cover the bonding area.
-
Increase Airflow: Use ventilation to carry away the volatile monomers.
-
Use an Accelerator: An accelerator (or "kicker") can be used to rapidly cure any excess adhesive, reducing the time available for blooming to occur.[11]
-
Use Low-Bloom Formulations: Specialized adhesives with higher molecular weight monomers are less volatile and specifically designed to prevent blooming.
-
Category 3: Chemical Stability and Formulation
Question: What is the role of stabilizers in a cyanoacrylate adhesive?
Answer: Stabilizers are critical components that keep the cyanoacrylate monomer in its liquid state.[12] Without them, the adhesive would polymerize almost instantly. There are two main types:
-
Anionic Polymerization Inhibitors: These are typically weak acids (e.g., sulfur dioxide, sulfonic acids) that prevent the spontaneous polymerization initiated by trace moisture or other basic species.[13][14] The curing process on a substrate begins when surface moisture neutralizes this acidic stabilizer.[8]
-
Free-Radical Inhibitors: These are phenolic compounds like hydroquinone or p-methoxy phenol (MEHQ) that prevent polymerization through a free-radical pathway, which can be initiated by heat or light.[15]
Question: Can I improve the thermal stability of my cyanoacrylate adhesive?
Answer: Yes, the thermal performance of standard cyanoacrylates, which is often limited to around 82°C (180°F), can be enhanced.[16]
-
Formulation Approach: Incorporating specific additives or using monomers with multiple bonds can create a more cross-linked polymer structure upon curing, which is more resistant to high temperatures.[17] Specialized formulations can withstand continuous temperatures up to 120°C or even higher for short periods.[16][18]
-
Modifier Additives: The addition of certain anhydrides (like maleic anhydride) or bifunctional cyanoacrylates can act as crosslinking agents, improving heat and moisture resistance.[19]
Quantitative Data on Stability
The stability of a cyanoacrylate adhesive can be quantified by several parameters. The tables below summarize typical performance data.
Table 1: Typical Shelf Life of Ethyl-Cyanoacrylate Adhesives
| Condition | Storage Temperature | Expected Shelf Life |
|---|---|---|
| Unopened | 2°C - 7°C (Refrigerated) | Up to 30 months[6] |
| Unopened | Room Temperature | 12 - 24 months[1][2] |
| Opened | Room Temperature | 2 - 6 months[1] |
Table 2: Influence of Temperature on Adhesive Performance
| Temperature Condition | Effect on Uncured Adhesive | Effect on Cured Bond |
|---|---|---|
| Low Temperature (<10°C) | Slower cure speed, increased viscosity.[10] | Can become brittle, reducing impact strength.[10] |
| Optimal Temperature (20°C - 27°C) | Maximized initial bond strength and cure rate.[6] | Strong, stable bond. |
| High Temperature (>80°C for standard CA) | Reduced shelf life due to degradation. | Softening of the polymer, significant loss of bond strength.[16][20] |
| High-Temp Formulation (>120°C) | Requires specialized stabilizers. | Maintains significant bond strength at elevated temperatures.[16][17] |
Experimental Protocols
Protocol 1: Accelerated Aging Test for Shelf Life Estimation
This protocol is used to simulate the long-term storage of a cyanoacrylate adhesive in a shortened timeframe.
Objective: To determine the stability of the adhesive formulation by measuring the change in viscosity after aging at an elevated temperature.
Methodology:
-
Initial Measurement: Determine the initial viscosity of the cyanoacrylate adhesive sample at 25°C using a Brookfield viscometer.[21] Record this value as V_initial.
-
Sample Preparation: Dispense a precise amount of the adhesive (e.g., 20 grams) into multiple, clean, dry, and sealed containers of the intended final packaging.
-
Aging: Place the sealed containers in a calibrated oven set to a constant elevated temperature. Common conditions include 40°C for 6 months or 80°C for 12 days.[21]
-
Viscosity Measurement: At predetermined intervals (e.g., weekly for the 80°C test), remove one sample container from the oven.
-
Equilibration: Allow the container to cool and equilibrate to room temperature (25°C) for at least 2 hours before opening. This prevents moisture condensation.
-
Final Measurement: Open the container and immediately measure the viscosity (V_final) using the same viscometer and parameters as the initial measurement.
-
Analysis: Calculate the Viscosity Change Ratio (VCR) as VCR = V_final / V_initial. A significant increase in viscosity indicates premature polymerization and poor stability. A common failure criterion is a VCR greater than 2.0 or the point at which the adhesive becomes a gel.
Protocol 2: Tensile Shear Strength Testing
This protocol measures the strength of an adhesive bond under shear stress and can be used to evaluate stability after aging.
Objective: To quantify the bond strength of the adhesive on a standardized substrate.
Methodology: (Adapted from ASTM D1002)
-
Substrate Preparation: Prepare standard test specimens (e.g., grit-blasted steel or aluminum lap shears). Clean the bonding surfaces thoroughly with a solvent like acetone to remove any oils or contaminants.[22]
-
Adhesive Application: Apply a single drop of the cyanoacrylate adhesive to one end of a lap shear specimen.
-
Assembly: Immediately join the second lap shear, creating a defined overlap area (e.g., 0.5 inches). Apply firm, consistent pressure for the recommended fixture time (e.g., 60 seconds).
-
Curing: Allow the bonded assembly to cure fully under controlled conditions (e.g., 24 hours at 22°C and 50% relative humidity).
-
Testing: Place the cured assembly into the grips of a universal testing machine (tensile tester).
-
Load Application: Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.[23]
-
Analysis: Record the maximum load (in Newtons or pounds-force) reached before failure. Calculate the shear strength by dividing the maximum load by the bond area (in MPa or psi). This test can be repeated on adhesives subjected to the accelerated aging protocol to assess the degradation of performance over time.
Visualizations: Workflows and Mechanisms
Caption: Fig 1. Anionic Polymerization & Stabilization of Cyanoacrylate
Caption: Fig 2. Troubleshooting Premature Polymerization
Caption: Fig 3. Key Factors Affecting CA Stability
References
- 1. What is the shelf life of cyanoacrylate (super glue)? 🚂 [trainshop.co.uk]
- 2. colle21.com [colle21.com]
- 3. superbondglue.com [superbondglue.com]
- 4. permabond.com [permabond.com]
- 5. ascouncil.org [ascouncil.org]
- 6. starbond.com [starbond.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. chenso.com [chenso.com]
- 9. Cyanoacrylates - NORTHWEST POLYMERS INC. [nwpolymersinc.com]
- 10. Effects of Low Temperatures on Cyanoacrylate Adhesives | Cyanotec [cyanotec.com]
- 11. permabond.com [permabond.com]
- 12. zdschemical.com [zdschemical.com]
- 13. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 14. raajournal.com [raajournal.com]
- 15. US20070078207A1 - Stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
- 16. Cyanoacrylate Glue's High and Low Temperature Resistance Explained - INCURE INC. [incurelab.com]
- 17. afinitica.com [afinitica.com]
- 18. intertronics.co.uk [intertronics.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. Influence of Environment Temperature on Strength of Quick-Setting Adhesives Based on Cyanoacrylates | Scientific.Net [scientific.net]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. Cyanoacrylate Adhesion Failures: Understanding Material Compatibility Issues - INCURE INC. [incurelab.com]
- 23. aronalpha.net [aronalpha.net]
Technical Support Center: Optimization of α-Cyano Compound Synthesis
Welcome to the technical support center for the synthesis of α-cyano compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing α-cyano compounds? A1: Several robust methods are available, with the choice depending on the substrate and desired product. Key methods include:
-
Knoevenagel Condensation: The reaction of an aldehyde or ketone with an active methylene compound like malononitrile or ethyl cyanoacetate. It is widely used for creating α,β-unsaturated nitriles.
-
Nucleophilic Substitution: The reaction of an α-halo ketone with a cyanide salt (e.g., NaCN, KCN) is a straightforward method for preparing α-cyano ketones.
-
Transition Metal-Catalyzed Cross-Coupling: Palladium, nickel, or copper catalysts are used for the cyanation of aryl/alkenyl halides and triflates. This is a versatile method with a broad substrate scope.
-
Reductive Cyanation: This method allows for the synthesis of α-cyano carbonyls bearing a quaternary carbon center from tertiary alkyl bromides using an electrophilic cyanating reagent and a reductant like zinc.
-
Strecker Reaction: A three-component reaction between a carbonyl compound, an amine, and a cyanide source to produce α-aminonitriles.
Q2: Which cyanide source is best for my reaction? A2: The choice of cyanide source is critical and often depends on the reaction type, safety considerations, and catalyst compatibility.
-
Alkali Metal Cyanides (NaCN, KCN): Highly effective but also highly toxic. Often used in nucleophilic substitution and some organocatalytic reactions.
-
Trimethylsilyl Cyanide (TMSCN): A less basic and versatile reagent used in Strecker reactions and for the cyanation of carbonyls to form cyanohydrins.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A less toxic, stable, and commonly used cyanide source in palladium-catalyzed cyanations.
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): A less toxic and easily handled electrophilic cyanide source used in C-H bond cyanation.
-
Acetone Cyanohydrin: Serves as a source of hydrogen cyanide (HCN) and is used in hydrocyanation reactions.
Q3: How do I select an appropriate catalyst and solvent? A3: Catalyst and solvent selection is interdependent and crucial for reaction success.
-
Catalysts: For cross-coupling, palladium complexes (e.g., Pd(OAc)₂, Pd/C) are common. Nickel catalysts are effective for cyanation of unactivated alkyl mesylates. For Knoevenagel condensations, weak bases like piperidine or heterogeneous catalysts are often employed.
-
Solvents: Polar aprotic solvents like DMF, DMAc, and NMP are frequently used in transition metal-catalyzed reactions. For Knoevenagel condensations, ethanol or even solvent-free conditions can be effective. The choice of solvent can also influence reaction rate and selectivity; for instance, a THF:H₂O mixture can slow the diffusion of cyanide, preventing catalyst deactivation in some palladium-catalyzed systems.
Troubleshooting Guide
Low Reaction Yield
Q: My reaction yield for a Knoevenagel condensation is low. What are the potential causes and solutions? A: Low yields in Knoevenagel condensations can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Catalyst Activity: The base catalyst (e.g., piperidine, ammonium acetate) may be weak or used in insufficient quantity.
-
Solution: Increase the catalyst loading or switch to a stronger, non-nucleophilic base like DBU. For sensitive substrates, consider using a heterogeneous catalyst which can also simplify workup.
-
-
Reversibility of the Reaction: The initial aldol-type addition can be reversible.
-
Solution: Ensure efficient removal of the water byproduct, which drives the reaction forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the active methylene compound can slow the reaction.
-
Solution: Increase the reaction temperature or prolong the reaction time. A more active catalyst might also be necessary.
-
-
Poor Solubility: Reactants may not be fully soluble in the chosen solvent.
-
Solution: Switch to a solvent that provides better solubility for all components. For example, if using ethanol, consider a more polar solvent like DMF, but be mindful of potential side reactions.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Side Product Formation
Q: I'm observing significant cyanohydrin formation in my palladium-catalyzed cyanation of an aryl halide. How can I suppress this? A: Cyanohydrin formation can be a competing side reaction, especially with certain substrates.
-
Cause: Excess cyanide ions can attack the nitrile product, particularly if it's activated. The formation of cyanohydrin from aldehydes or ketones present as starting materials or impurities is also common.
-
Solution 1 (Change Cyanide Source): Switch from a highly nucleophilic source like KCN to a less reactive one like K₄[Fe(CN)₆] or use an electrophilic source like NCTS if the reaction allows.
-
Solution 2 (Control Reagent Addition): Slow addition of the cyanide source can help maintain a low concentration, minimizing side reactions.
-
Solution 3 (Optimize Base and Ligand): The choice of base and ligand can influence the relative rates of the desired catalytic cycle versus side reactions. Screen different ligands (e.g., PPh₃) and bases (e.g., K₂CO₃, Na₂CO₃) to find the optimal combination that favors the desired product.
Q: My Knoevenagel condensation is producing a complex mixture of products. What is happening? A: This often points to self-condensation of the starting aldehyde/ketone or Michael addition side reactions.
-
Cause (Self-Condensation): Using a strong base can deprotonate the α-carbon of the carbonyl starting material, leading to self-condensation.
-
Solution: Use a milder base catalyst, such as piperidine or ammonium acetate, which is basic enough to deprotonate the active methylene compound but not the carbonyl substrate.
-
-
Cause (Michael Addition): The α,β-unsaturated nitrile product can act as a Michael acceptor, reacting with another equivalent of the active methylene carbanion.
-
Solution: Use a stoichiometric amount of the active methylene compound. Running the reaction at a lower temperature can also help improve selectivity.
-
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for various palladium-catalyzed cyanation reactions, providing a starting point for experimental design.
Table 1: Palladium-Catalyzed Cyanation of Aryl Halides with K₄[Fe(CN)₆]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Substrate Scope | Reference |
| Pd(OAc)₂ (1) | NHC (1) | Na₂CO₃ (1) | DMAc | 120 | Electron-rich & deficient aryl iodides | |
| Pd/PDA (10 mg) | - | Na₂CO₃ (0.5 mmol) | NMP | 140 | Favorable for electron-deficient aryl halides |
Table 2: Palladium-Catalyzed Cyanation with Other Cyanide Sources
| Catalyst (mol%) | Cyanide Source | Additive | Solvent | Temperature (°C) | Substrate Scope | Reference |
| Pd/C (3.5) | Cyanuric Chloride | PPh₃ (7 mol%), K₂CO₃ (1.5 mmol) | Formamide | 130 | Tolerates amine, aldehyde, keto, nitro groups | |
| Pd(OAc)₂ (10) | Hexamethylenetetramine | Cu(OAc)₂ (1.2 equiv.) | DMF | 140 | Tolerates nitro, methoxy, chloro groups |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol describes a typical Knoevenagel condensation between an aromatic aldehyde and malononitrile.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 equiv.), malononitrile (1.05 equiv.), and a suitable solvent (e.g., ethanol, 0.5 M).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equiv.).
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove impurities. If necessary, the product can be further purified by recrystallization or column chromatography.
Protocol 2: Reductive Cyanation of a Tertiary Alkyl Bromide
This protocol is adapted for the synthesis of α-cyano ketones with a quaternary carbon center.
-
Setup: In a glovebox, charge a flame-dried reaction tube containing a magnetic stir bar with the α-bromo ketone (1.0 equiv.), the cyanating reagent (e.g., NCTS, 1.2 equiv.), and zinc dust (1.2 equiv.).
-
Solvent Addition: Add anhydrous DMF (to achieve a concentration of ~0.25 M).
-
Reaction: Cap the tube, remove it from the glovebox, and stir the mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates completion.
-
Workup: Quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired α-cyano ketone.
General Reaction Optimization Workflow
Caption: A general workflow for optimizing reaction conditions.
Improving the performance of A-cyano- based organic photoredox catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-cyano-based organic photoredox catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using α-cyano-based organic photoredox catalysts?
A1: α-Cyano-based organic photoredox catalysts offer several advantages, including:
-
Strongly Reducing Excited States: Many α-cyano-based catalysts, particularly donor-acceptor cyanoarenes, possess highly reducing excited states, enabling them to catalyze challenging reductive transformations.
-
Metal-Free Catalysis: As purely organic molecules, they eliminate the need for precious and potentially toxic transition metals, which simplifies product purification.
-
Tunable Photophysical Properties: Their absorption and emission properties, as well as their redox potentials, can be fine-tuned through structural modifications, allowing for optimization for specific reactions.
-
High Efficiency: Many cyanoarene-based catalysts exhibit high quantum yields and catalytic performance.[1][2]
Q2: How do I choose the appropriate α-cyano-based catalyst for my reaction?
A2: The choice of catalyst depends on the specific transformation. Key parameters to consider are the redox potentials of your substrates and the desired reaction pathway (oxidative or reductive quenching). The excited-state potential of the catalyst must be sufficient to oxidize or reduce the substrate of interest.[3] Computational methods and experimental data, such as cyclic voltammetry, can be used to predict and measure these properties.
Q3: What is the general mechanism for photoredox catalysis with these compounds?
A3: The general mechanism involves the absorption of light by the catalyst, promoting it to an excited state. This excited catalyst can then engage in single electron transfer (SET) with a substrate. In a reductive quenching cycle , the excited catalyst is reduced by a donor, and the resulting strongly reducing species reduces an acceptor. In an oxidative quenching cycle , the excited catalyst oxidizes a substrate, and the resulting oxidized catalyst is then reduced back to its ground state.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a common issue in photoredox catalysis. The following troubleshooting steps can help identify and resolve the problem.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Wavelength or Insufficient Light Intensity | Ensure the light source's emission spectrum overlaps with the catalyst's absorption spectrum.[4] Increase light intensity, as higher photon flux can increase the reaction rate.[5] Consider using a dedicated photoreactor for optimized light delivery.[4] |
| Poor Catalyst Solubility | Insoluble catalysts can lead to inconsistent results and lower yields.[6][7] Choose a solvent in which the catalyst and all reactants are fully soluble. In some cases, a co-solvent system may be necessary.[8] |
| Catalyst Degradation | α-Cyano-based photocatalysts can degrade under reaction conditions.[1][2] Minimize reaction time and protect the reaction from excessive heat. If degradation is suspected, analyze the reaction mixture for catalyst decomposition products. A pre-catalyst strategy, where a molecule degrades into the active catalyst, can sometimes be beneficial.[1] |
| Inefficient Quenching | The desired substrate may not be efficiently quenching the excited state of the catalyst. Perform a Stern-Volmer quenching study (see Experimental Protocols) to determine the quenching efficiency of each reaction component. |
| Presence of Quenchers or Inhibitors | Adventitious impurities, including oxygen, can quench the excited catalyst or react with radical intermediates.[9] Ensure all reagents and solvents are pure and properly degassed. |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as solvent, temperature, and reactant concentrations. High-throughput experimentation (HTE) can accelerate this process.[10] |
Troubleshooting Workflow for Low Yield:
Caption: A stepwise guide to troubleshooting low product yield in photoredox reactions.
Issue 2: Inconsistent Results or Poor Reproducibility
Inconsistent results can be frustrating and hinder research progress.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Variations in Reaction Setup | Standardize the reaction setup, including the photoreactor, light source position, and reaction vessel.[11] Even minor changes can affect light penetration and reaction temperature. |
| Inconsistent Reagent Quality | Use reagents from the same batch for a series of experiments. Impurities in solvents or starting materials can have a significant impact.[12][13] |
| Atmospheric Contamination | Inconsistent degassing or exposure to air can lead to variable results, as oxygen is an efficient quencher.[9] Utilize robust degassing techniques (e.g., freeze-pump-thaw) and maintain an inert atmosphere. |
| Temperature Fluctuations | Photoreactors can generate heat. Use a fan or a temperature-controlled setup to maintain a consistent reaction temperature. |
| Heterogeneous Reaction Mixture | If any component is not fully dissolved, inconsistent stirring can lead to variable reaction rates.[6] Ensure a homogeneous solution throughout the reaction. |
Issue 3: Formation of Unexpected Side Products
The generation of side products can complicate purification and reduce the yield of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Substrate or Product Degradation | The desired product or starting material may be unstable under the reaction conditions (e.g., sensitive to light or radicals). Reduce the irradiation time or use a lower intensity light source. |
| Alternative Reaction Pathways | Radical intermediates can participate in multiple reaction pathways. Adjusting the concentration of radical traps or changing the solvent may favor the desired pathway. |
| Catalyst-Mediated Side Reactions | The catalyst itself might be promoting undesired reactions. Consider screening other α-cyano-based catalysts with different electronic properties. |
| Reaction with Solvent | Some solvents can react with radical intermediates. Choose a more inert solvent if solvent participation is suspected. |
Experimental Protocols
Protocol 1: Stern-Volmer Luminescence Quenching Analysis
This protocol is used to determine which component in a reaction mixture is quenching the excited state of the photocatalyst.[14][15]
Materials:
-
Fluorometer or fluorescence plate reader
-
Quartz cuvettes or 96-well plates
-
Degassed solvent (the same as used in the reaction)
-
Stock solution of the α-cyano-based photocatalyst
-
Stock solutions of each potential quencher (reactants, additives)
Procedure:
-
Prepare a series of solutions with a constant concentration of the photocatalyst and varying concentrations of the quencher.
-
Prepare a blank solution containing only the photocatalyst at the same concentration.
-
Ensure all solutions are thoroughly degassed and maintained under an inert atmosphere.
-
Measure the luminescence intensity of the blank solution (I₀).
-
Measure the luminescence intensity of each quencher solution (I).
-
Plot I₀/I versus the concentration of the quencher ([Q]).
-
The slope of the resulting line is the Stern-Volmer constant (Ksv). A steeper slope indicates a more efficient quencher.
Stern-Volmer Experimental Workflow:
Caption: Workflow for conducting a Stern-Volmer quenching experiment.
Protocol 2: Cyclic Voltammetry (CV) for Redox Potential Determination
CV is used to measure the ground-state redox potentials of the catalyst and reactants, which is crucial for understanding the thermodynamics of the electron transfer steps.[16][17][18]
Materials:
-
Potentiostat
-
Three-electrode cell (working, reference, and counter electrodes)
-
Degassed electrolyte solution (e.g., 0.1 M TBAPF₆ in the reaction solvent)
-
Solution of the compound to be analyzed (approx. 1 mM)
-
Internal standard with a known redox potential (e.g., ferrocene)
Procedure:
-
Assemble the three-electrode cell and fill it with the electrolyte solution.
-
Run a background CV of the electrolyte solution to ensure there are no interfering redox events in the potential window of interest.
-
Add the solution of the compound to be analyzed and degas the solution again.
-
Record the cyclic voltammogram by sweeping the potential.
-
Identify the oxidation and reduction peak potentials.
-
Add a small amount of the internal standard (ferrocene) and record another CV to reference the measured potentials.
-
The half-wave potential (E₁/₂) for a reversible process is the average of the anodic and cathodic peak potentials and represents the standard redox potential.
Cyclic Voltammetry Setup:
Caption: A diagram of a standard three-electrode setup for cyclic voltammetry.
Quantitative Data
Table 1: Influence of Solvent Polarity on the Excited-State Redox Potentials of a Representative Organic Photocatalyst (4CzIPN) [3]
| Solvent | Reichardt Polarity (Eᵀ(30)) | E₁/₂ (ox) (V vs SCE) | E₁/₂ (red) (V vs SCE) | E₀,₀ (eV) | E₁/₂ (ox) (V vs SCE) | E₁/₂ (red) (V vs SCE) |
| Toluene | 33.9 | +1.28 | -1.49 | 2.64 | -1.36 | +1.15 |
| THF | 37.4 | +1.29 | -1.51 | 2.62 | -1.33 | +1.11 |
| DCM | 40.7 | +1.30 | -1.50 | 2.55 | -1.25 | +1.05 |
| Acetonitrile | 45.6 | +1.29 | -1.52 | 2.48 | -1.19 | +0.96 |
Data adapted from literature and intended for illustrative purposes. Actual values may vary.
Table 2: Effect of Light Intensity on Reaction Time [4][10]
| Reaction | Standard LED Setup (Time) | High-Power LED Reactor (Time) |
| Decarboxylative Arylation | 12 h | 1.5 h |
| C-N Arylation | 24 h | 3 h |
| Cross-Electrophile Coupling | 6 h | 45 min |
| C-O Arylation | 24 h | 35 min |
This table illustrates the general trend that higher light intensity can significantly reduce reaction times.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06499A [pubs.rsc.org]
- 4. Illuminating Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Intensity Light Source Accelerates Photoredox Catalysis | Technology Networks [technologynetworks.com]
- 6. Challenges and Future Perspectives in Photocatalysis: Conclusions from an Interdisciplinary Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxidase Reactions in Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. quora.com [quora.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. High-Throughput Determination of Stern–Volmer Quenching Constants for Common Photocatalysts and Quenchers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ossila.com [ossila.com]
- 17. Cyclic voltammetry (CV) – the essential analytical technique for catalyst research | Metrohm [metrohm.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A-cyano Matrix in Quantitative Proteomics: A Comparative Guide
In the realm of quantitative proteomics, particularly in workflows utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry (MS), the choice of matrix is a critical determinant of experimental success. The matrix facilitates the desorption and ionization of analyte molecules, directly impacting sensitivity, spectral quality, and ultimately, the accuracy of protein identification and quantification. This guide provides a detailed comparison of α-cyano-4-hydroxycinnamic acid (CHCA), a widely used matrix, with other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of MALDI Matrices
The selection of a MALDI matrix is often guided by the physicochemical properties of the analytes, such as molecular weight and hydrophobicity. While CHCA is a robust general-purpose matrix, especially for peptides, other matrices like Sinapinic Acid (SA) and 2,5-dihydroxybenzoic acid (DHB) offer advantages for specific applications. Furthermore, rationally designed matrices such as 4-chloro-α-cyanocinnamic acid (Cl-CCA) have emerged, demonstrating superior performance in certain contexts.
Qualitative Comparison
| Matrix | Primary Applications | Advantages | Disadvantages |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides and small proteins (<30 kDa) | High ionization efficiency, good for low-abundance peptides. | Can produce significant background noise in the low mass range, may lead to in-source decay of labile modifications. |
| Sinapinic Acid (SA) | High molecular weight proteins (>10 kDa) | "Softer" ionization, minimizing fragmentation of large proteins. | Can lead to the formation of adducts, potentially complicating spectral interpretation. |
| 2,5-Dihydroxybenzoic acid (DHB) | Peptides, glycoproteins, and post-translationally modified (PTM) proteins | Produces less background from matrix clusters, preserving labile modifications. | Generally provides weaker signal intensity compared to CHCA. |
| 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Peptides, especially phosphopeptides | Higher sensitivity and sequence coverage than CHCA, less bias against arginine-containing peptides. | Not as widely used and may be less readily available. |
Quantitative Performance Data
Direct quantitative comparisons of MALDI matrices can be challenging due to variations in experimental conditions. However, several studies provide valuable data points for performance evaluation.
| Performance Metric | CHCA | SA | DHB | Cl-CCA | Experimental Context |
| Sequence Coverage | 44% | - | - | 58% | Identification of R. jostii membrane protein from SDS-PAGE gel. |
| Peptide Detection | Better at low analyte concentrations | Recommended for hydrophobic proteins (in concert with DHB) | Better at high analyte concentrations | - | Analysis of protein digests. |
| Signal Intensity | - | 3.5x greater than CHCA on AnchorChip | - | - | Analysis of low molecular weight human serum proteome. |
| Signal-to-Noise Ratio | - | 10x greater than CHCA on AnchorChip | - | - | Analysis of low molecular weight human serum proteome. |
| Phosphopeptide Sensitivity | - | - | - | Up to 10-fold improvement over CHCA | Analysis of standard protein tryptic digests. |
It is often beneficial to use matrices in concert to improve protein identification coverage. For instance, using HCCA in combination with SA can enhance the coverage of hydrophilic proteins, while DHB with SA is recommended for hydrophobic proteins.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible quantitative proteomics. Below are standard protocols for sample preparation using CHCA, SA, and DHB.
I. Matrix Solution Preparation
-
CHCA: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
-
SA: Prepare a solution of 10 mg/mL Sinapinic Acid in a solvent mixture of 50% acetonitrile and 0.1% TFA in water.
-
DHB: Prepare a solution of 20 mg/mL 2,5-dihydroxybenzoic acid in a solvent mixture of 30% acetonitrile and 0.1% TFA in water.
For all matrix solutions, vortex thoroughly to ensure complete dissolution. It is recommended to prepare fresh matrix solutions daily for optimal performance.
II. Sample Preparation and Spotting (Dried-Droplet Method)
-
Sample-Matrix Mixture: Mix the peptide or protein sample with the matrix solution in a 1:1 ratio (v/v). The final analyte concentration should ideally be in the low femtomole to low picomole range.
-
Spotting: Deposit 0.5 - 1.0 µL of the sample-matrix mixture onto the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry at room temperature. This process allows for the co-crystallization of the analyte and matrix.
-
Analysis: Once the spots are completely dry, the target plate can be loaded into the mass spectrometer for analysis.
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the key stages of a typical quantitative proteomics experiment using MALDI-TOF MS.
Caption: A general workflow for quantitative proteomics using MALDI-TOF MS.
Performance Showdown: α-Cyano-4-hydroxycinnamic Acid vs. 4-Chloro-α-cyanocinnamic Acid in Mass Spectrometry
For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical factor influencing the quality and sensitivity of results. This guide provides an objective comparison of two prominent matrices: the well-established α-cyano-4-hydroxycinnamic acid (CHCA) and the rationally designed 4-chloro-α-cyanocinnamic acid (Cl-CCA).
Extensive experimental data demonstrates that Cl-CCA consistently outperforms CHCA, particularly in the analysis of complex peptide mixtures, including those containing acidic and phosphorylated peptides.[1][2] The substitution of a chloro group in Cl-CCA leads to a lower proton affinity compared to CHCA, which is hypothesized to facilitate more efficient proton transfer to the analyte, resulting in enhanced ion yields.[3][4]
Quantitative Performance Comparison
The superiority of Cl-CCA is evident across several key performance metrics in MALDI-MS analysis of standard protein digests, such as bovine serum albumin (BSA) and ovalbumin (OVA).
| Performance Metric | α-Cyano-4-hydroxycinnamic acid (CHCA) | 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Sample Amount | Source |
| BSA Tryptic Digest Sequence Coverage | 72% | 79% | 100 fmol | [3] |
| 56% | 70% | 10 fmol | [3] | |
| 18% | 52% | 1 fmol | [3] | |
| 0% | 25% | 200 amol | [3] | |
| OVA Tryptic Digest Sequence Coverage | 61% | 63% | 100 fmol | [3] |
| 42% | 51% | 10 fmol | [3] | |
| 15% | 23% | 1 fmol | [3] | |
| Number of Identified BSA Peptides | 54 | 61 | 100 fmol | [3] |
| 37 | 48 | 10 fmol | [3] | |
| 9 | 32 | 1 fmol | [3] | |
| 0 | 17 | 200 amol | [3] | |
| Sensitivity with Labile Peptides | Baseline | Up to 10-fold improvement | N/A | [3][5] |
Studies have consistently shown that Cl-CCA yields a higher number of identified peptides and greater sequence coverage, especially at low sample concentrations.[1][3][4] Furthermore, Cl-CCA demonstrates a significant advantage in the analysis of labile peptides, such as phosphopeptides, showing as much as a tenfold improvement in sensitivity.[3] This is attributed to the "cooler" nature of the Cl-CCA matrix, which minimizes in-source fragmentation of delicate analytes.[3][5]
Experimental Protocols
Precise and consistent sample preparation is paramount for reproducible MALDI-MS results. The following are representative experimental protocols for the use of CHCA and Cl-CCA.
α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix Preparation and Application
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Proteomics grade water
Protocol:
-
Matrix Solution Preparation (Saturated):
-
Dissolve CHCA powder in a solution of 50% acetonitrile and 0.1% TFA in proteomics grade water to create a saturated solution.[6] Other solvent compositions, such as 70% acetonitrile, may also be used.[6]
-
Vortex the solution vigorously.[6]
-
If not fully dissolved, centrifuge the tube and use the supernatant.[6] A concentration of 5 mg/mL can also be employed.[6]
-
-
Dried Droplet Sample Deposition:
4-Chloro-α-cyanocinnamic acid (Cl-CCA) Matrix Preparation and Application
Materials:
-
4-Chloro-α-cyanocinnamic acid (Cl-CCA)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Matrix Solution Preparation:
-
Prepare a 5 mg/mL solution of Cl-CCA in a solvent mixture of 80% acetonitrile and 0.1% TFA.[7]
-
-
Sample Deposition:
Experimental Workflow Visualization
The general workflow for preparing a sample for MALDI-MS analysis using either CHCA or Cl-CCA is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. proteochem.com [proteochem.com]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Evaluating the Purity of Commercial α-Cyano-4-hydroxycinnamic Acid (CHCA)
For researchers and scientists in drug development and proteomics, the purity of α-cyano-4-hydroxycinnamic acid (CHCA), a critical matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), is paramount for achieving high-quality, reproducible results. This guide provides a comprehensive comparison of methods to evaluate the purity of commercial CHCA, complete with experimental protocols and data presentation to aid in the selection of a high-quality reagent.
The performance of CHCA in MALDI-MS is highly sensitive to the presence of impurities. These contaminants can lead to suppression of analyte signals, the formation of interfering matrix clusters, and an overall reduction in the signal-to-noise ratio, ultimately compromising the sensitivity and reliability of the analysis. Therefore, a thorough evaluation of CHCA purity is a critical step in any MALDI-MS workflow.
Common Impurities in Commercial CHCA
Several types of impurities can be found in commercial CHCA preparations, affecting its performance as a MALDI matrix. The most common of these include:
-
Alkali Salts (Sodium and Potassium): These salts are frequent contaminants and are known to cause the formation of matrix clusters, which can obscure the low-mass range of the MALDI spectrum and suppress the ionization of peptide analytes.[1]
-
Organic Impurities: One identified organic impurity in some commercial batches of CHCA is N,N-dimethylbutyl amine. The presence of such contaminants can significantly decrease the sensitivity of peptide analysis in MALDI-MS.
-
Synthetic Byproducts: Residual starting materials or byproducts from the synthesis of CHCA can also be present and may interfere with the co-crystallization process or the ionization of the analyte.
Analytical Methods for Purity Assessment
A multi-pronged approach utilizing several analytical techniques is recommended for a comprehensive evaluation of CHCA purity.
| Analytical Technique | Information Provided | Key Parameters to Evaluate |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of organic impurities. | Peak purity, presence of additional peaks, and percentage purity by area normalization. |
| Mass Spectrometry (MALDI-TOF MS) | Functional testing of the matrix performance and detection of adduct-forming impurities. | Signal-to-noise ratio of standard peptides, presence of matrix clusters, and suppression of analyte signals. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of CHCA and identification of organic impurities. | Presence of unexpected signals in the 1H NMR spectrum. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to perform their own quality assessment of commercial CHCA.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method provides a quantitative measure of the purity of CHCA and can detect the presence of organic impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
CHCA sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in ACN
-
-
Sample Preparation:
-
Dissolve the CHCA sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 337 nm
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a good starting point and can be optimized as needed.
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of CHCA by dividing the peak area of the main CHCA peak by the total area of all peaks and multiplying by 100.
-
MALDI-TOF Mass Spectrometry for Performance Evaluation
This functional test directly assesses the performance of the CHCA matrix in a typical MALDI-MS experiment.
Instrumentation:
-
MALDI-TOF Mass Spectrometer
Reagents:
-
CHCA sample
-
Standard peptide mixture (e.g., Angiotensin I, Bradykinin, etc.) at a concentration of 1 pmol/µL
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Optional: Ammonium phosphate monobasic
Procedure:
-
Matrix Solution Preparation:
-
Prepare a saturated solution of CHCA in 50:50 ACN/water with 0.1% TFA. Vortex thoroughly.
-
For improved performance, a separate matrix solution containing 10 mg/mL CHCA and 6 mM ammonium phosphate in 50:50 ACN/water with 0.1% TFA can be prepared.[2]
-
-
Sample Preparation (Dried Droplet Method):
-
Mix the standard peptide solution and the matrix solution in a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in the positive ion mode over a mass range appropriate for the peptide standards.
-
-
Data Analysis:
-
Evaluate the signal-to-noise ratio (S/N) of the peptide peaks.
-
Inspect the low-mass region (m/z < 700) for the presence of intense matrix cluster peaks.
-
Compare the performance of different CHCA batches by comparing the S/N of the same peptide standards. A high-purity CHCA should yield high S/N for the peptide standards with minimal interference from matrix clusters.
-
¹H-NMR Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed structural information and can be used to confirm the identity of CHCA and detect the presence of proton-containing impurities.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
CHCA sample
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the CHCA sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum according to the instrument's standard procedures.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of pure CHCA.
-
The characteristic peaks for CHCA should be present. Any significant additional peaks may indicate the presence of impurities. The expected chemical shifts for CHCA in DMSO-d₆ are approximately:
-
~10.5 ppm (singlet, 1H): Carboxylic acid proton
-
~8.0 ppm (doublet, 2H): Aromatic protons ortho to the acrylic acid group
-
~7.8 ppm (singlet, 1H): Vinylic proton
-
~6.9 ppm (doublet, 2H): Aromatic protons meta to the acrylic acid group
-
~10.3 ppm (singlet, 1H): Phenolic hydroxyl proton
-
-
Performance Comparison of CHCA Alternatives
While high-purity CHCA is a robust matrix, certain impurities can negatively impact its performance. The following table summarizes the expected performance of an ideal, high-purity CHCA compared to a lower-purity alternative.
| Performance Metric | High-Purity CHCA | Lower-Purity CHCA (with alkali salts and organic contaminants) |
| Peptide Signal Intensity | High | Low to moderate, potential for signal suppression |
| Signal-to-Noise Ratio (S/N) | Excellent | Poor to moderate |
| Matrix Cluster Formation | Minimal | Significant, especially in the low m/z range |
| Reproducibility | High | Low, "sweet spot" hunting may be necessary |
| Background Noise | Low | High |
Visualizing the Workflow and Key Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for evaluating CHCA purity and the relationship between impurities and MALDI-MS performance.
By implementing these evaluation strategies, researchers can ensure the quality and purity of their CHCA matrix, leading to more reliable and sensitive MALDI-MS analyses in their drug discovery and proteomics research.
References
Comparative Inhibitory Effects of α-Cyano Compounds: A Guide for Researchers
A detailed examination of the inhibitory properties of various α-cyano compounds, providing researchers, scientists, and drug development professionals with comparative data, experimental methodologies, and insights into their mechanisms of action.
This guide offers an objective comparison of the inhibitory effects of several classes of α-cyano compounds against their primary biological targets. The inclusion of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows aims to provide a comprehensive resource for advancing research and development in this area.
Comparative Inhibitor Potency
The inhibitory activities of representative α-cyano compounds are summarized in the table below. These compounds exhibit a range of potencies against diverse biological targets, highlighting the versatility of the α-cyano scaffold in inhibitor design.
| Compound Class | Representative Compound | Target | Inhibition Value (IC₅₀/Kᵢ) | Reversibility |
| α-Cyanoacrylamides | Ibrutinib α-cyano derivative | Bruton's Tyrosine Kinase (BTK) | ~0.5 nM (IC₅₀)[1] | Reversible[2] |
| RCKI 12 | Bruton's Tyrosine Kinase (BTK) | 1.4 ± 0.2 nM (IC₅₀)[3] | Reversible | |
| Compound 62 | Ribosomal S6 Kinase 2 (RSK2) | 40 nM (IC₅₀)[3] | Reversible | |
| Compound 34 | Janus Kinase 3 (JAK3) | 154 pM (IC₅₀)[3] | Reversible | |
| Compound 13h | TGF-β-activated kinase 1 (TAK1) | 27 nM (IC₅₀)[4] | Reversible | |
| α-Cyanocinnamic Acid Derivatives | α-Cyano-4-hydroxycinnamic acid (α-CHCA) | Monocarboxylate Transporter 1 (MCT1) | 1.5 µM (IC₅₀) in rat heart mitochondria[5] | Not specified |
| α-Cyano-4-hydroxycinnamic acid (α-CHCA) | Mitochondrial Pyruvate Carrier | 6.3 µM (Kᵢ)[6] | Not specified | |
| Compound 5f | Aldose Reductase (ALR2) | 72.7 ± 1.6 nM (IC₅₀)[7][8] | Not specified | |
| Cyano-Acrylamides | Cyano-myracrylamide (CMA) | DHHC Palmitoyltransferase 20 (zDHHC20) | 1.35 µM (IC₅₀)[9][10] | Covalent |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundation for the replication and validation of the presented findings.
In Vitro Kinase Inhibition Assay (for α-Cyanoacrylamides)
This assay determines the potency of α-cyanoacrylamide compounds in inhibiting the activity of a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., BTK, JAK3, RSK2)
-
Kinase-specific substrate peptide (e.g., a fluorescently labeled peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
α-Cyanoacrylamide inhibitor compound (dissolved in DMSO)
-
Microplate reader capable of detecting fluorescence or luminescence.
-
-
Procedure:
-
Prepare a serial dilution of the α-cyanoacrylamide inhibitor in DMSO.
-
In a microplate, add the kinase, the substrate peptide, and the assay buffer.
-
Add the diluted inhibitor to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Measure the signal (e.g., fluorescence) using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Lactate Uptake Assay (for MCT Inhibitors)
This assay measures the ability of α-cyanocinnamic acid derivatives to inhibit the transport of lactate into cells.
-
Reagents and Materials:
-
Cancer cell line expressing the target MCT (e.g., MCT1 or MCT4)
-
Cell culture medium and supplements
-
α-Cyanocinnamic acid derivative inhibitor
-
Radiolabeled lactate (e.g., ¹⁴C-lactate)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation counter.
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with the uptake buffer.
-
Pre-incubate the cells with various concentrations of the inhibitor in the uptake buffer for a specific time (e.g., 10 minutes).
-
Initiate the uptake by adding the uptake buffer containing radiolabeled lactate.
-
Incubate for a short period (e.g., 5 minutes) at room temperature.
-
Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of lactate uptake for each inhibitor concentration.
-
Determine the IC₅₀ value as described in the kinase inhibition assay.
-
Aldose Reductase Activity Assay (Spectrophotometric)
This assay quantifies the inhibition of aldose reductase by measuring the decrease in NADPH absorbance.
-
Reagents and Materials:
-
Purified recombinant aldose reductase (ALR2)
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (pH 6.2)
-
α-Cyanocinnamic acid derivative inhibitor
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, NADPH, and the inhibitor at various concentrations.
-
Add the aldose reductase enzyme to the mixture.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition and the IC₅₀ value.
-
Protein S-Acylation Inhibition Assay (Fluorescence Polarization)
This assay assesses the ability of compounds like cyano-myracrylamide to inhibit DHHC-PATs.
-
Reagents and Materials:
-
Purified recombinant DHHC enzyme (e.g., zDHHC20)
-
Fluorescently labeled peptide substrate (e.g., 5-FAM-NRas)
-
Palmitoyl-CoA (acyl donor)
-
Assay buffer
-
Cyano-myracrylamide inhibitor
-
Microplate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
In a microplate, combine the DHHC enzyme, fluorescently labeled peptide substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding palmitoyl-CoA.
-
Incubate the plate to allow for the acylation reaction to occur.
-
Measure the fluorescence polarization of the samples. An increase in polarization indicates that the fluorescent peptide has been acylated and is tumbling more slowly.
-
Calculate the percentage of inhibition and the IC₅₀ value based on the changes in fluorescence polarization.
-
Signaling Pathways and Mechanisms of Action
The inhibitory effects of α-cyano compounds are exerted through their interaction with key signaling pathways. Understanding these pathways is crucial for elucidating their therapeutic potential.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
α-Cyanoacrylamides, such as derivatives of ibrutinib, target Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[11][12] Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling molecules like phospholipase C gamma 2 (PLCγ2).[4][13] PLCγ2 activation results in the generation of second messengers that ultimately activate transcription factors such as NF-κB, promoting B-cell proliferation, survival, and differentiation.[4][5] Reversible covalent inhibition of BTK by α-cyanoacrylamides blocks this cascade, making them promising therapeutic agents for B-cell malignancies.[2]
Monocarboxylate Transporter (MCT) Metabolic Pathway
α-Cyanocinnamic acid derivatives inhibit monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, which are crucial for cancer cell metabolism.[14] Highly glycolytic cancer cells export large amounts of lactate via MCT4 to maintain intracellular pH.[15] Other cancer cells can then take up this lactate via MCT1 and use it as a fuel source for oxidative phosphorylation.[3][15] This metabolic symbiosis supports tumor growth.[16] By blocking both MCT1 and MCT4, α-cyanocinnamic acid derivatives disrupt this lactate shuttle, leading to intracellular acidification and starvation of cancer cells, thereby inhibiting tumor progression.[14][17]
Aldose Reductase and the Polyol Pathway
In hyperglycemic conditions, such as in diabetes, the enzyme aldose reductase (ALR2) converts excess glucose into sorbitol.[9][18] This is the first step of the polyol pathway.[7] Sorbitol accumulation leads to osmotic stress and the depletion of NADPH, a crucial cofactor for antioxidant defense, resulting in oxidative stress.[10][19] This contributes to diabetic complications like neuropathy, retinopathy, and nephropathy.[8][9] α-Cyanocinnamic acid derivatives that inhibit ALR2 can block this pathway, potentially mitigating the long-term complications of diabetes.[7][8]
Protein S-Acylation by DHHC-PATs
Protein S-acylation is a reversible post-translational modification where a fatty acid is attached to a cysteine residue of a protein, a reaction catalyzed by a family of enzymes called DHHC-containing palmitoyl acyltransferases (DHHC-PATs).[20][21] This process, often referred to as palmitoylation, regulates protein trafficking, localization, and function.[22] The catalytic cycle involves the auto-acylation of the DHHC enzyme, followed by the transfer of the acyl group to the substrate protein.[23][24] Cyano-myracrylamide acts as a covalent inhibitor of DHHC enzymes, thereby disrupting the S-acylation of their substrates and affecting various cellular signaling pathways.[9]
Experimental Workflow for Inhibitor Screening
The identification and characterization of novel α-cyano inhibitors typically follow a multi-step workflow, beginning with a high-throughput screen and culminating in detailed mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. onclive.com [onclive.com]
- 6. Frontiers | The role of s-palmitoylation in neurological diseases: implication for zDHHC family [frontiersin.org]
- 7. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Aldose Reductase, Oxidative Stress, and Diabetic Mellitus [frontiersin.org]
- 11. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 15. An overview of MCT1 and MCT4 in GBM: small molecule transporters with large implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. avehjournal.org [avehjournal.org]
- 20. Regulation of Dynamic Protein S-Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. portlandpress.com [portlandpress.com]
- 23. physoc.org [physoc.org]
- 24. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling A-Cyanoacrylates
This guide provides essential safety, handling, and disposal procedures for A-cyanoacrylate adhesives in a laboratory setting. Adherence to these protocols is critical to mitigate health risks and ensure operational safety for researchers, scientists, and drug development professionals.
Health Hazards Overview
A-cyanoacrylates, commonly known as "super glues," are fast-acting adhesives that pose several health risks upon exposure. Vapors can irritate the eyes, nose, throat, and respiratory system.[1][2][3] Direct contact can cause skin irritation and may bond skin and eyelids in seconds.[4][5] Repeated or prolonged exposure may lead to sensitization, resulting in allergic skin reactions or asthma-like symptoms in sensitive individuals.[1][6][7]
Exposure Limits for Common Cyanoacrylates
Workplace exposure to cyanoacrylate vapors should be maintained below established limits. Engineering controls, such as proper ventilation, are the primary means of controlling exposure.
| Compound | Agency | Exposure Limit |
| Methyl 2-cyanoacrylate | NIOSH | TWA: 2 ppm (8 mg/m³) |
| STEL: 4 ppm (16 mg/m³)[1][2][3][8] | ||
| Ethyl 2-cyanoacrylate | ACGIH | TWA: 0.2 ppm[1][9] |
-
TWA (Time-Weighted Average): The average exposure over an 8-hour work shift.
-
STEL (Short-Term Exposure Limit): A 15-minute TWA that should not be exceeded at any time during a workday.
Operational Plan: Handling A-Cyanoacrylates
This section outlines the step-by-step procedures for the safe handling of A-cyanoacrylates, from preparation to disposal.
Pre-Use Safety and Preparation
a. Engineering Controls:
-
Always handle cyanoacrylates in a well-ventilated area.[7][10][11][12]
-
Use a fume hood or a local exhaust ventilation system that directs vapors away from the user's breathing zone.[1][9]
b. Personal Protective Equipment (PPE) Selection:
-
Eye Protection: Wear chemical safety goggles to protect against splashes and fumes.[4][9][13]
-
Hand Protection: Wear nitrile or polyethylene gloves.[13][14] Crucially, do not use cotton or wool gloves , as the exothermic reaction between cyanoacrylate and these materials can generate intense heat, causing severe burns and smoke.[6]
-
Protective Clothing: A lab coat or coveralls should be worn to prevent skin contact.[1][14]
-
Respiratory Protection: If ventilation is insufficient or exposure limits are likely to be exceeded, use a NIOSH-approved respirator with an organic vapor cartridge.[9][14][15]
c. Emergency Preparedness:
-
Ensure an eyewash station is immediately accessible.[1][2][3]
-
Have a debonding agent (e.g., acetone or specialized remover) and warm, soapy water available for skin exposures.[4][11] Note that acetone should not be used near the eyes or on sensitive skin.[4]
Safe Handling and Application Protocol
-
Review Safety Data Sheet (SDS): Before use, thoroughly read the product-specific SDS.[9]
-
Don PPE: Put on all required PPE as specified above.[1]
-
Prepare Work Area: Ensure the work surface is clean and clear of incompatible materials, especially cotton, wool, water, amines, and alkalis.[6][16]
-
Dispense Carefully: Use specific applicators or dispensing tips to control the amount of adhesive and minimize drips or splashes.[10]
-
Maintain Focus: Avoid distractions while handling the adhesive. If you need to look away, securely cap the container first.[4]
-
Secure Container: Immediately and tightly close the container after dispensing to prevent vapor release and degradation of the product.[4][11]
Storage and Disposal Plan
a. Storage:
-
Store cyanoacrylate containers in a cool, dry, well-ventilated area, away from heat, direct sunlight, and incompatible materials.[4][9][16]
-
Keep containers tightly sealed and properly labeled.[4]
b. Spill Management:
-
Evacuate non-essential personnel from the spill area.[1]
-
Wearing appropriate PPE, absorb the liquid spill with an inert material like sand, earth, or vermiculite.[1]
-
For larger spills, you can flood the area with water to induce polymerization.[14]
-
Place the absorbed material into a sealed container for disposal.[1]
-
Ventilate and wash the spill area after cleanup is complete.[1]
c. Waste Disposal:
-
Fully cured (polymerized) cyanoacrylate can typically be disposed of as non-hazardous solid waste.[16]
-
Unused liquid adhesive and cleanup materials from spills may need to be disposed of as hazardous waste.[1]
-
Always follow applicable local, regional, and national regulations for chemical waste disposal.[4][14][16]
Emergency First Aid Procedures
-
Skin Adhesion: Do not pull bonded skin apart.[4] Immerse the affected area in warm, soapy water.[11] Gently peel or roll the skin surfaces apart. Vegetable oil or acetone (nail polish remover) can be applied to the edges of the bond to help soften the adhesive.[6][11][17]
-
Eye Contact: If eyelids are bonded shut, do not force them open.[4] Wash thoroughly with warm water and cover with a wet pad.[9] The eye will naturally weep, which helps to debond the adhesive, usually within 1-3 days.[9] Seek immediate medical attention.[4][5] If adhesive gets on the eyeball itself, rinse the eye with lukewarm water for 15 minutes and seek immediate medical care.[6]
-
Inhalation: Move the individual to fresh air.[16] If they feel unwell, call a poison center or physician.[9][16]
-
Ingestion: The product will polymerize rapidly in the mouth, making it nearly impossible to swallow. Saliva will help to separate the solidified product from the mouth over several hours.[18] Do not induce vomiting.[18]
Process Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of A-cyanoacrylate adhesives.
Caption: Workflow for safe handling of A-cyanoacrylates.
References
- 1. nj.gov [nj.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate [cdc.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl-2-cyanoacrylate [medbox.iiab.me]
- 4. gocivilairpatrol.com [gocivilairpatrol.com]
- 5. Cyanoacrylates poisoning: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 6. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 7. Toxicity of cyanoacrylate adhesives and their occupational impacts for dental staff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NIOSH Pocket Guide to Chemical Hazards [dnacih.com]
- 9. arrowheadforensics.com [arrowheadforensics.com]
- 10. aronalpha.net [aronalpha.net]
- 11. colle21.com [colle21.com]
- 12. aronalpha.net [aronalpha.net]
- 13. adhesiveguru.com [adhesiveguru.com]
- 14. grinnell.edu [grinnell.edu]
- 15. reddit.com [reddit.com]
- 16. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 17. quora.com [quora.com]
- 18. ge-iic.com [ge-iic.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
